molecular formula C7H11ClN2 B591673 (3-Methylpyridin-2-yl)methanamine hydrochloride CAS No. 153936-25-5

(3-Methylpyridin-2-yl)methanamine hydrochloride

Cat. No.: B591673
CAS No.: 153936-25-5
M. Wt: 158.629
InChI Key: RXEGAVWOPSLNLG-UHFFFAOYSA-N
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Description

(3-Methylpyridin-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2 and its molecular weight is 158.629. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-methylpyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-6-3-2-4-9-7(6)5-8;/h2-4H,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEGAVWOPSLNLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Spectroscopic Analysis of (3-Methylpyridin-2-yl)methanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of (3-Methylpyridin-2-yl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The document details the methodologies for Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) analysis, presenting the data in a clear, structured format for easy interpretation and comparison.

Compound Overview

This compound is a pyridine derivative with the chemical formula C₇H₁₁ClN₂ and a molecular weight of 158.63 g/mol .[1] Its purity is a critical parameter in drug development and is typically assessed using a combination of spectroscopic and chromatographic techniques.

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Spectroscopic and Chromatographic Data

Table 1: Representative ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.4d1HPyridine-H6
~7.7t1HPyridine-H4
~7.3d1HPyridine-H5
~4.3s2H-CH₂-NH₃⁺
~2.5s3H-CH₃
(variable)br s3H-NH₃⁺
Table 2: Representative HPLC Data
ParameterValue
Retention Time (tᵣ)~3.5 min
Purity (by area %)>98%
Tailing Factor<1.5
Theoretical Plates>2000

Experimental Protocols

Detailed methodologies for the spectroscopic and chromatographic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify the proton environments of this compound.

Instrumentation:

  • 400 MHz NMR Spectrometer

Sample Preparation:

  • Weigh approximately 10 mg of this compound.

  • Dissolve the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters:

  • Solvent: DMSO-d₆

  • Temperature: 25 °C

  • Pulse Program: Standard ¹H acquisition

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Filter and degas both mobile phases before use.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

Workflow and Data Analysis

The following diagrams illustrate the general workflow for the analysis and the logical steps involved in interpreting the data.

G cluster_workflow Analytical Workflow Sample Sample of this compound NMR_Prep NMR Sample Preparation (Dissolve in DMSO-d6) Sample->NMR_Prep HPLC_Prep HPLC Sample Preparation (Dilute in Mobile Phase) Sample->HPLC_Prep NMR_Acq ¹H NMR Data Acquisition NMR_Prep->NMR_Acq HPLC_Acq HPLC Data Acquisition HPLC_Prep->HPLC_Acq NMR_Analysis NMR Data Analysis (Peak Integration & Assignment) NMR_Acq->NMR_Analysis HPLC_Analysis HPLC Data Analysis (Purity Calculation) HPLC_Acq->HPLC_Analysis Report Final Report NMR_Analysis->Report HPLC_Analysis->Report

Caption: General analytical workflow for spectroscopic and chromatographic analysis.

G cluster_interpretation Data Interpretation Logic NMR_Data ¹H NMR Spectrum Chem_Shifts Chemical Shifts Match Expected Structure? NMR_Data->Chem_Shifts Integration Proton Integration Ratios Correct? Chem_Shifts->Integration Yes Structure_Confirmed Structure Confirmed Integration->Structure_Confirmed Yes HPLC_Data HPLC Chromatogram Main_Peak Single Major Peak Present? HPLC_Data->Main_Peak Purity_Calc Calculate Area % Main_Peak->Purity_Calc Yes Purity_Spec Purity > Specification? Purity_Calc->Purity_Spec Purity_Confirmed Purity Confirmed Purity_Spec->Purity_Confirmed Yes

References

Chemical structure and properties of (3-Methylpyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methylpyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif is recognized as a valuable building block in the synthesis of more complex molecules, including those with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological relevance of this compound, serving as a vital resource for researchers and developers in the pharmaceutical and life sciences sectors.

Chemical Structure and Properties

The chemical identity of this compound is defined by its unique arrangement of a methyl-substituted pyridine ring linked to a methanamine group, which is present as a hydrochloride salt. This structure imparts specific physicochemical characteristics that are crucial for its handling, reactivity, and biological interactions.

Chemical Structure:

G Start 2-Cyano-3-methylpyridine Intermediate (3-Methylpyridin-2-yl)methanamine Start->Intermediate Reduction (e.g., Catalytic Hydrogenation) End This compound Intermediate->End Treatment with HCl G cluster_0 Drug Development Pathway Compound This compound Derivative Pyridine-2-methylamine Derivatives Compound->Derivative Synthetic Modification Target MmpL3 Inhibition Derivative->Target Effect Disruption of Mycolic Acid Transport Target->Effect Outcome Antitubercular Activity Effect->Outcome

An In-depth Technical Guide to the Synthesis and Characterization of AM251

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the synthesis and characterization of the potent and selective CB1 cannabinoid receptor antagonist/inverse agonist, N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide, commonly known as AM251. This document details the synthetic route, experimental protocols, and characterization data for AM251, a valuable tool in neuroscience and metabolic disorder research.

Disclaimer: The CAS number 153936-25-5 provided in the initial topic query corresponds to (3-Methylpyridin-2-yl)methanamine hydrochloride, a different chemical entity. This guide focuses on the pyrazole carboxamide derivative AM251, which aligns with the broader context of drug development and signaling pathway analysis.

Synthesis of AM251

The synthesis of AM251 is a multi-step process that involves the construction of the core pyrazole ring system followed by an amidation reaction. The general synthetic approach for this class of compounds is well-established in medicinal chemistry.

Synthetic Scheme

A representative synthetic scheme for AM251 is outlined below. This process typically begins with the condensation of a β-ketoester with a substituted hydrazine to form the pyrazole core. Subsequent functional group manipulations and a final amidation step yield the target compound.

G cluster_synthesis AM251 Synthesis Workflow Starting_Materials β-Ketoester + 2,4-Dichlorophenylhydrazine Pyrazole_Formation Pyrazole Carboxylic Acid Ester Formation Starting_Materials->Pyrazole_Formation Condensation Hydrolysis Saponification Pyrazole_Formation->Hydrolysis Base Acid_Chloride_Formation Activation of Carboxylic Acid Hydrolysis->Acid_Chloride_Formation Thionyl Chloride Amidation Amide Coupling with 1-Aminopiperidine Acid_Chloride_Formation->Amidation AM251 AM251 Amidation->AM251

Caption: A generalized workflow for the synthesis of AM251.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of pyrazole carboxamide derivatives, adapted for the synthesis of AM251.

Step 1: Synthesis of Ethyl 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxylate

A mixture of an appropriate β-ketoester, ethyl 2-(4-iodobenzoyl)-propanoate, and 2,4-dichlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol is refluxed in the presence of a catalytic amount of acid (e.g., acetic acid) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.

Step 2: Saponification to 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

The pyrazole ester from the previous step is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide. The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.

Step 3: Synthesis of N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251)

The pyrazole carboxylic acid is converted to its more reactive acid chloride by treatment with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). The excess reagent and solvent are removed in vacuo. The crude acid chloride is then dissolved in fresh anhydrous DCM and cooled in an ice bath. A solution of 1-aminopiperidine and a base (e.g., triethylamine) in DCM is added dropwise to the stirred acid chloride solution. The reaction is allowed to warm to room temperature and stirred for several hours. After completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude AM251 is purified by column chromatography on silica gel to yield the final product.

Characterization of AM251

The identity and purity of the synthesized AM251 are confirmed through various analytical techniques.

Physicochemical Properties
PropertyValue
IUPAC Name 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide[1]
Molecular Formula C₂₂H₂₁Cl₂IN₄O[1][2]
Molecular Weight 555.24 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol[2]
Spectroscopic Data

While specific spectra are not provided in the search results, typical characterization would involve:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons. The chemical shifts, multiplicities, and coupling constants would be consistent with the structure of AM251.

  • Mass Spectrometry: To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. Electron spray ionization (ESI) is a common method for this analysis. Mass spectral data for AM251 is available in some databases.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule, such as the C=O of the amide and the aromatic C-H bonds.

Biological Activity and Mechanism of Action

AM251 is a well-characterized antagonist/inverse agonist of the cannabinoid receptor 1 (CB1). Its high affinity and selectivity for the CB1 receptor make it a crucial tool for studying the endocannabinoid system.

Quantitative Biological Data
ParameterValueReceptorReference
Kᵢ 7.5 nMHuman CB1[1]
IC₅₀ 8 nMHuman CB1
CB1 Receptor Signaling Pathways

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins. As an antagonist/inverse agonist, AM251 blocks the constitutive activity of the CB1 receptor and the effects of CB1 agonists.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1R CB1 Receptor G_protein Gαi/o CB1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Ca_Channel Ca²⁺ Channel K_Channel K⁺ Channel G_protein->AC Inhibits G_beta_gamma Gβγ G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) G_beta_gamma->MAPK_Pathway Activates PKA PKA cAMP->PKA Activates AM251 AM251 AM251->CB1R Antagonizes/ Inverse Agonizes

Caption: Signaling pathway of the CB1 receptor and the inhibitory action of AM251.

The binding of an agonist to the CB1 receptor typically leads to:

  • Inhibition of adenylyl cyclase , resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

  • Modulation of ion channels , including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

  • Activation of the mitogen-activated protein kinase (MAPK) cascade , which includes pathways like ERK, JNK, and p38, influencing gene transcription and cellular processes.

AM251, by blocking the CB1 receptor, prevents these downstream signaling events from occurring in response to endocannabinoids or synthetic agonists. As an inverse agonist, it can also reduce the basal, constitutive activity of the receptor.

Conclusion

AM251 remains a cornerstone pharmacological tool for investigating the physiological and pathophysiological roles of the endocannabinoid system. This guide provides researchers with the essential technical information for its synthesis and characterization, facilitating its application in drug discovery and development. The detailed understanding of its mechanism of action through the modulation of CB1 receptor signaling pathways is critical for interpreting experimental results and designing novel therapeutic strategies.

References

Navigating the Chemical Landscape of (3-Methylpyridin-2-yl)methanamine Hydrochloride: A Technical Guide to Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the reactivity and stability of (3-Methylpyridin-2-yl)methanamine hydrochloride. This in-depth whitepaper details the compound's chemical behavior under various stress conditions, providing a critical resource for its handling, formulation, and development.

This compound, a substituted pyridine derivative, presents a unique set of characteristics that are pivotal for its application in pharmaceutical research. This guide synthesizes available data on its stability, degradation pathways, and safe handling protocols, offering a foundational understanding for its use in the laboratory and beyond.

Physicochemical Properties and Stability Profile

This compound is a solid compound with a molecular formula of C₇H₁₁ClN₂ and a molecular weight of 158.63 g/mol .[1][2] Its stability is a key consideration for its use and storage.

PropertyRecommendation/ValueSource
Storage Temperature 2-8°C[3]
Storage Conditions Cool, dry, well-ventilated area, under an inert atmosphere.[1]
Hygroscopicity Hygroscopic[4]
Air Sensitivity Air sensitive[4]
Shelf Life (unopened) Generally 24-36 months, refer to Certificate of Analysis.[5]
Shelf Life (opened) For hygroscopic materials, a general guideline is 3 months.[6]

Incompatible Materials: To ensure the integrity of the compound, contact with the following should be avoided:

  • Acids

  • Acid chlorides

  • Chloroformates[4]

Hazardous Decomposition Products: Under fire conditions, the compound may decompose to produce:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)[4]

Reactivity and Degradation Pathways

Hydrolytic Stability: As an amine hydrochloride, the compound's stability in aqueous solution is pH-dependent. The pKa of the amine group is a critical parameter in determining the ratio of the protonated (more stable) to the free base form. The free base, being more nucleophilic, is generally more susceptible to degradation.

Oxidative Stability: The amine functionality is susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylamines. The pyridine ring itself can also undergo oxidation, potentially leading to ring-opening products. Forced degradation studies using oxidizing agents like hydrogen peroxide are recommended to investigate these pathways.

Thermal Stability: Pyridine and its derivatives can undergo thermal decomposition at elevated temperatures. The degradation of poly(2-vinylpyridine) has been shown to be complex, yielding pyridine, the monomer, and oligomers.[7] While not directly analogous, this suggests that thermal stress on this compound could lead to the cleavage of the methylamine side chain or degradation of the pyridine ring.

Photostability: The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing.[1][3][8][9] Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light is recommended to assess the compound's light sensitivity.[3]

Experimental Protocols for Stability and Reactivity Assessment

A robust evaluation of the stability and reactivity of this compound involves a series of standardized experimental protocols.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in various media, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water). For oxidative stress, a solution in hydrogen peroxide (e.g., 3%) is used.[2]

  • Stress Conditions: Expose the solutions to elevated temperatures (e.g., 50-70°C) for a defined period (e.g., up to 7 days).[2] For photostability, expose the solid compound and solutions to light conditions as specified in ICH Q1B.

  • Analysis: Utilize a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS), to quantify the parent compound and detect any degradation products.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API (3-Methylpyridin-2-yl)methanamine hydrochloride Acid Acidic Solution (e.g., 0.1N HCl) Base Basic Solution (e.g., 0.1N NaOH) Neutral Neutral Solution (Water) Oxidative Oxidative Solution (e.g., 3% H2O2) Solid Solid State Thermal Thermal Stress (e.g., 50-70°C) Acid->Thermal Photolytic Photolytic Stress (ICH Q1B) Acid->Photolytic Base->Thermal Base->Photolytic Neutral->Thermal Neutral->Photolytic Oxidative->Thermal Solid->Photolytic HPLC Stability-Indicating HPLC-UV/MS Thermal->HPLC Photolytic->HPLC Quantification Quantify Parent Compound HPLC->Quantification Detection Detect Degradation Products HPLC->Detection

Forced Degradation Experimental Workflow
pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the pH-dependent stability of the amine hydrochloride.

Methodology (Potentiometric Titration):

  • Sample Preparation: Dissolve a known quantity of the compound in slightly acidified deionized water. A co-solvent like methanol may be used if solubility is low.[10][11]

  • Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH meter.[11]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[11]

pKa_Determination_Workflow Start Start Prep Prepare Aqueous Solution of Compound Start->Prep Calibrate Calibrate pH Meter Prep->Calibrate Titrate Titrate with Standardized Strong Base (e.g., NaOH) Calibrate->Titrate Record Record pH vs. Titrant Volume Titrate->Record Plot Plot Titration Curve Record->Plot Determine Determine pKa at Half-Equivalence Point Plot->Determine End End Determine->End

pKa Determination via Potentiometric Titration

Biological Activity Context

Derivatives of 2-aminopyridine are known to possess a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[12][13] Specifically, pyridin-2-yl-methylamine derivatives have been investigated for their potential as antidepressant and analgesic agents.[14] While the specific signaling pathways for this compound are not yet elucidated, its structural similarity to these biologically active molecules suggests its potential as a scaffold in drug discovery. The stability and reactivity profile outlined in this guide is therefore critical for any future investigation into its therapeutic applications.

Logical_Relationship_Drug_Development cluster_preclinical Preclinical Development cluster_stability Stability & Reactivity Assessment cluster_biological Biological Evaluation Discovery Compound Discovery & Screening Preformulation Preformulation Studies Discovery->Preformulation Formulation Formulation Development Preformulation->Formulation PhysChem Physicochemical Characterization Preformulation->PhysChem ADME ADME/Tox Studies Preformulation->ADME Efficacy Efficacy Studies Formulation->Efficacy ForcedDeg Forced Degradation PhysChem->ForcedDeg Compatibility Excipient Compatibility ForcedDeg->Compatibility StabilityTesting ICH Stability Testing Compatibility->StabilityTesting StabilityTesting->Formulation

Logical Flow in Drug Development

This technical guide serves as an essential starting point for researchers working with this compound. By understanding its stability and reactivity, scientists can better design experiments, develop stable formulations, and ensure the quality and reliability of their research outcomes.

References

Spectroscopic data (1H NMR, 13C NMR) of (3-Methylpyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Methylpyridin-2-yl)methanamine hydrochloride (CAS No. 153936-25-5)[1]. Due to the limited availability of public domain spectra for this specific compound, this document presents expected ¹H and ¹³C NMR spectral data based on the analysis of structurally similar compounds. Furthermore, a detailed, generalized experimental protocol for acquiring such data is provided to guide researchers in their analytical endeavors.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Pyridine H-68.3 - 8.5d1H~5
Pyridine H-47.7 - 7.9d1H~8
Pyridine H-57.2 - 7.4dd1H~8, 5
CH₂ (methylene)4.0 - 4.2s2H-
CH₃ (methyl)2.3 - 2.5s3H-
NH₃⁺ (ammonium)8.5 - 9.5br s3H-

Note: The chemical shift of the ammonium (NH₃⁺) protons can be broad and its position is highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (δ, ppm)
Pyridine C-2155 - 158
Pyridine C-6147 - 150
Pyridine C-4138 - 141
Pyridine C-3130 - 133
Pyridine C-5123 - 126
CH₂ (methylene)45 - 48
CH₃ (methyl)18 - 21

Experimental Protocols

The following section details a standard protocol for the synthesis of the free base, (3-Methylpyridin-2-yl)methanamine, and its subsequent conversion to the hydrochloride salt, followed by the procedure for obtaining its NMR spectra.

Synthesis of (3-Methylpyridin-2-yl)methanamine

A common synthetic route to (3-Methylpyridin-2-yl)methanamine involves the reduction of 2-cyano-3-methylpyridine.

Materials:

  • 2-cyano-3-methylpyridine

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry workup reagents (e.g., Na₂SO₄·10H₂O)

  • Hydrochloric acid (in a suitable solvent like diethyl ether or methanol)

Procedure:

  • A solution of 2-cyano-3-methylpyridine in an anhydrous ethereal solvent is added dropwise to a stirred suspension of a reducing agent like LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature (e.g., 0 °C).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

  • The resulting precipitate is filtered off, and the organic layer is separated.

  • The aqueous layer is extracted with the ethereal solvent.

  • The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude (3-Methylpyridin-2-yl)methanamine.

Preparation of this compound
  • The crude amine is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or methanol.

  • A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.

  • The resulting precipitate, this compound, is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

NMR Spectroscopic Analysis

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).

  • A small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard, may be added.

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • The NMR tube is placed in the spectrometer.

  • ¹H NMR spectra are acquired using standard pulse sequences. Key parameters include the spectral width, number of scans, relaxation delay, and acquisition time.

  • ¹³C NMR spectra are acquired, often using proton-decoupling techniques to simplify the spectrum.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_salt_formation Salt Formation cluster_analysis Analysis start 2-cyano-3-methylpyridine reduction Reduction (e.g., LiAlH4) start->reduction free_base (3-Methylpyridin-2-yl)methanamine reduction->free_base hcl_addition HCl Addition free_base->hcl_addition hydrochloride (3-Methylpyridin-2-yl)methanamine hydrochloride hcl_addition->hydrochloride sample_prep NMR Sample Preparation hydrochloride->sample_prep nmr_acquisition 1H & 13C NMR Acquisition sample_prep->nmr_acquisition data_processing Data Processing & Analysis nmr_acquisition->data_processing

Caption: Synthesis and NMR Analysis Workflow.

References

An In-depth Technical Guide to the Solubility of (3-Methylpyridin-2-yl)methanamine hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, quantitative solubility data for (3-Methylpyridin-2-yl)methanamine hydrochloride in a range of specific organic solvents is limited. This guide, therefore, provides a comprehensive framework of experimental protocols and theoretical considerations for researchers, scientists, and drug development professionals to determine and understand the solubility of this compound.

Introduction

This compound is a pyridin-2-ylmethanamine derivative. Understanding its solubility in various organic solvents is crucial for a wide range of applications in pharmaceutical development, including formulation, purification, and chemical synthesis. As an amine hydrochloride salt, its solubility is governed by the polarity of the solvent, its ability to form hydrogen bonds, and the overall solvation energy. This guide outlines the standard methodologies for quantitatively determining the solubility of this compound and provides a theoretical framework for interpreting the experimental results.

Predicted Solubility Profile

As a salt, this compound is expected to be more soluble in polar solvents, particularly those capable of hydrogen bonding. Protic solvents like alcohols (methanol, ethanol) are likely to be effective due to their ability to solvate both the cation and the chloride anion. Aprotic polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also expected to be good solvents. The solubility is predicted to be lower in non-polar solvents like toluene and alkanes.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound at 25°C

SolventSolvent TypeSolubility ( g/100 mL)Solubility (mol/L)
MethanolPolar ProticExperimental DataExperimental Data
EthanolPolar ProticExperimental DataExperimental Data
IsopropanolPolar ProticExperimental DataExperimental Data
AcetonePolar AproticExperimental DataExperimental Data
AcetonitrilePolar AproticExperimental DataExperimental Data
Dimethyl Sulfoxide (DMSO)Polar AproticExperimental DataExperimental Data
TolueneNon-polarExperimental DataExperimental Data
DichloromethaneHalogenatedExperimental DataExperimental Data

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound.

This is a widely recognized and accurate method for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the time to reach equilibrium.

  • After the equilibration period, allow the vial to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the original solubility from the measured concentration and the dilution factor.

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the concentration of the dissolved solute.

Procedure:

  • Method Development: Develop a stable and reproducible HPLC method for this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system and determine its concentration from the calibration curve.

4.2.2. UV-Vis Spectrophotometry

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

Procedure:

  • Determine λmax: Scan a dilute solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

  • Sample Analysis: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment and determine its concentration from the calibration curve.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Shake_Flask_Workflow start Start: Excess Solute in Solvent equilibration Equilibration with Agitation (Constant Temperature) start->equilibration settling Settling of Undissolved Solid equilibration->settling sampling Withdraw and Filter Supernatant settling->sampling dilution Accurate Dilution of Saturated Solution sampling->dilution quantification Quantification (HPLC or UV-Vis) dilution->quantification calculation Calculate Solubility quantification->calculation end_point End: Solubility Value calculation->end_point

Caption: Workflow for the Shake-Flask Solubility Method.

Analytical_Quantification_Workflow cluster_hplc HPLC Quantification cluster_uv UV-Vis Quantification hplc_start Develop HPLC Method hplc_cal Prepare Standards & Create Calibration Curve hplc_start->hplc_cal hplc_analyze Analyze Diluted Sample hplc_cal->hplc_analyze hplc_conc Determine Concentration hplc_analyze->hplc_conc output_conc Concentration Value hplc_conc->output_conc uv_start Determine λmax uv_cal Prepare Standards & Create Calibration Curve uv_start->uv_cal uv_analyze Analyze Diluted Sample uv_cal->uv_analyze uv_conc Determine Concentration uv_analyze->uv_conc uv_conc->output_conc input_sample Diluted Saturated Solution input_sample->hplc_analyze HPLC Path input_sample->uv_analyze UV-Vis Path

Caption: Workflow for Analytical Quantification Methods.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides the necessary framework for researchers to determine this critical physicochemical property. By employing standardized methodologies such as the shake-flask method coupled with robust analytical techniques like HPLC or UV-Vis spectrophotometry, reliable and reproducible solubility data can be generated. This information is indispensable for the effective use of this compound in research and development.

The Biological Versatility of (3-Methylpyridin-2-yl)methanamine Hydrochloride Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methylpyridin-2-yl)methanamine hydrochloride and its analogs represent a class of pyridine-containing compounds that have garnered significant interest in medicinal chemistry. The pyridine ring, a common scaffold in numerous FDA-approved drugs, imparts a range of physicochemical properties that are favorable for drug development. This technical guide provides an in-depth overview of the biological activities of this compound analogs, with a primary focus on their well-documented antitubercular properties and emerging evidence of their potential in anticancer, antiviral, and anti-inflammatory applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Antitubercular Activity

The most extensively studied biological activity of pyridine-2-methylamine derivatives, including analogs of (3-Methylpyridin-2-yl)methanamine, is their potent efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

Mechanism of Action: MmpL3 Inhibition

A primary molecular target for many of these antitubercular analogs is the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the mycobacterial outer membrane. Inhibition of MmpL3 disrupts the synthesis of the mycolic acid layer, a crucial component of the mycobacterial cell wall, leading to bacterial death.

MmpL3_Inhibition_Pathway Signaling Pathway of MmpL3 Inhibition cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm / Outer Membrane Assembly Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM Formation MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall) MmpL3->Mycolic_Acid_Layer TMM Translocation Analog (3-Methylpyridin-2-yl)methanamine Analog Analog->MmpL3 Inhibition

Caption: Inhibition of the MmpL3 transporter by (3-Methylpyridin-2-yl)methanamine analogs.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antitubercular potency of these analogs is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of Mtb.

Compound IDR¹ GroupR² GroupMIC (µg/mL) vs. Mtb H37RvReference
21 4,4-dimethyl-1,4-azasilyl4-isopropylbenzyl1
25 4,4-dimethyl-1,4-azasilyl4-isopropylphenyl0.5
30 4,4-dimethyl-1,4-azasilyl4-isopropyl-2-thienyl0.5
37 N-8-azaspiro[4.5]decyl4-isopropylbenzyl0.125
62 (structure not shown)(structure not shown)0.016
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the MIC of compounds against Mtb.

MABA_Workflow Experimental Workflow for MABA Start Start Prepare_Compounds Prepare serial dilutions of (3-Methylpyridin-2-yl)methanamine analogs Start->Prepare_Compounds Inoculate_Plates Inoculate 96-well plates with M. tuberculosis H37Rv Prepare_Compounds->Inoculate_Plates Add_Compounds Add compound dilutions to wells Inoculate_Plates->Add_Compounds Incubate_Plates Incubate plates at 37°C for 7 days Add_Compounds->Incubate_Plates Add_Alamar_Blue Add Alamar Blue reagent and Tween 80 Incubate_Plates->Add_Alamar_Blue Incubate_Again Incubate for an additional 24 hours Add_Alamar_Blue->Incubate_Again Read_Results Observe color change (Blue to Pink) Incubate_Again->Read_Results Determine_MIC MIC is the lowest concentration with no color change Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using MABA.

Detailed MABA Protocol:

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in DMSO. Serial two-fold dilutions are then made in Middlebrook 7H9 broth.

  • Inoculum Preparation: M. tuberculosis H37Rv is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Plate Setup: 100 µL of the Mtb inoculum is added to each well of a 96-well microplate. Subsequently, 100 µL of the diluted compound solutions are added to the respective wells. Drug-free and cell-free controls are included. 4

Methodological & Application

Application Notes and Protocols: (3-Methylpyridin-2-yl)methanamine hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(3-Methylpyridin-2-yl)methanamine hydrochloride , a pyridine-based chemical building block, holds significant potential in the field of drug discovery, particularly in the development of novel therapeutics. Its structural motif is a key component in compounds designed to interact with various biological targets. This document provides an overview of its application, focusing on its role as a scaffold for the synthesis of potent enzyme inhibitors, with detailed protocols and data derived from studies on its derivatives.

Overview and Potential Applications

This compound serves as a crucial starting material or fragment in the synthesis of compound libraries for screening against various diseases. The pyridine-2-methylamine core is of particular interest in the development of inhibitors for bacterial enzymes, making it a valuable tool in the search for new antibacterial agents.

Key Applications:

  • Scaffold for Inhibitor Synthesis: The primary application of this compound is as a foundational structure for the chemical synthesis of more complex molecules with therapeutic potential.

  • Tuberculosis Research: Derivatives of the pyridine-2-methylamine scaffold have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1]

  • Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and specific chemical features, it can be used as a fragment in FBDD campaigns to identify initial hits against protein targets.

Physicochemical Properties

PropertyValueReference
CAS Number 153936-25-5[2][3]
Molecular Formula C₇H₁₁ClN₂[2][3]
Molecular Weight 158.63 g/mol [2][3]
Purity Typically ≥97%[3]
Product Family Protein Degrader Building Blocks[3]

Application in Antitubercular Drug Discovery

A notable application of the pyridine-2-methylamine scaffold is in the development of inhibitors against Mycobacterial membrane protein Large 3 (MmpL3).[1] MmpL3 is an essential transporter protein in M. tuberculosis responsible for the export of mycolic acids, which are critical components of the mycobacterial cell wall.[1] Inhibition of MmpL3 leads to the disruption of cell wall formation and ultimately bacterial death.

A series of pyridine-2-methylamine derivatives have been synthesized and evaluated for their antitubercular activity. The following table summarizes the in vitro activity of selected compounds against the M.tb strain H37Rv.

Compound IDR¹ SubstituentR² SubstituentMIC (µg/mL) against M.tb H37Rv
21 4,4-dimethyl-1,4-azasilinane4-isopropylbenzene0.5
25 4,4-dimethyl-1,4-azasilinane4-isopropylbenzene1
30 4,4-dimethyl-1,4-azasilinane4-isopropylbenzene0.5
62 (Specific modifications not detailed in abstract)(Specific modifications not detailed in abstract)0.016
  • MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.[1]

Promising compounds from the pyridine-2-methylamine series have been evaluated for their toxicity against mammalian cells and their metabolic stability in liver microsomes.

Compound IDCytotoxicity (IC₅₀ in Vero cells, µg/mL)Liver Microsomal Stability (CLint, µL/min/mg)
62 ≥ 1628
  • IC₅₀: Half-maximal inhibitory concentration. Higher values indicate lower cytotoxicity.[1]

  • CLint: Intrinsic clearance. Lower values suggest higher metabolic stability.[1]

Experimental Protocols

The following are generalized protocols based on methodologies used for the evaluation of pyridine-2-methylamine derivatives.

This assay is a common method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Workflow Diagram:

G prep Prepare M.tb H37Rv Culture dilute Serially Dilute Test Compounds in 96-well Plates prep->dilute inoculate Inoculate Plates with M.tb Culture dilute->inoculate incubate Incubate Plates at 37°C for 7 days inoculate->incubate add_reagent Add Alamar Blue and Incubate for 24h incubate->add_reagent read Read Fluorescence or Absorbance add_reagent->read determine_mic Determine MIC (Lowest concentration with >90% inhibition) read->determine_mic

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the 96-well plates. The final concentration of DMSO should be kept below 1%.

  • Inoculation: Adjust the bacterial culture to a specific optical density and inoculate the wells of the microplate. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Reagent Addition: After incubation, add Alamar Blue reagent to each well and incubate for an additional 24 hours.

  • Data Acquisition: Measure the fluorescence or absorbance of each well using a plate reader.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in at least 90% inhibition of bacterial growth, as indicated by the color change (or lack thereof) of the Alamar Blue reagent.[1]

This assay assesses the toxicity of compounds against a mammalian cell line.

Workflow Diagram:

G seed_cells Seed Vero Cells in 96-well Plates incubate1 Incubate for 24h to allow attachment seed_cells->incubate1 add_compounds Add Serial Dilutions of Test Compounds incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_reagent Add Cell Viability Reagent (e.g., MTT, Resazurin) incubate2->add_reagent incubate3 Incubate for 2-4h add_reagent->incubate3 read_plate Read Absorbance or Fluorescence incubate3->read_plate calculate_ic50 Calculate IC50 Value read_plate->calculate_ic50

Caption: General workflow for an in vitro cytotoxicity assay.

Materials:

  • Vero cells (or another suitable mammalian cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., MTT, resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed Vero cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • Viability Assessment: Add a cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence to determine the percentage of viable cells relative to the untreated control.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action of Derivatives

The pyridine-2-methylamine derivatives identified as potent antitubercular agents are proposed to target MmpL3.

Signaling Pathway Diagram:

G cluster_synthesis Mycolic Acid Synthesis cluster_transport Transport across Inner Membrane cluster_cellwall Cell Wall Assembly TMM Trehalose Monomycolate (TMM) (in cytoplasm) MmpL3 MmpL3 Transporter TMM->MmpL3 transport CellWall Incorporation into Mycobacterial Cell Wall MmpL3->CellWall translocation Inhibitor (3-Methylpyridin-2-yl)methanamine Derivative Inhibitor->MmpL3 inhibition

Caption: Proposed inhibition of the MmpL3 mycolic acid transport pathway.

This proposed mechanism is supported by the observation that resistant mutants to these compounds often have mutations in the mmpL3 gene.[1] This makes this compound and its derivatives valuable tools for studying MmpL3 function and for developing new drugs to combat tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1]

References

Application Notes and Protocols for the Synthesis of Antitubercular Agents Using (3-Methylpyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The rise of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of novel antitubercular agents with new mechanisms of action.[1][2] This document details the application of (3-Methylpyridin-2-yl)methanamine hydrochloride and related pyridine-2-methylamine scaffolds as key building blocks in the synthesis of potent inhibitors of Mycobacterium tuberculosis (Mtb). These compounds primarily target the Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter of mycolic acids essential for the integrity of the mycobacterial cell wall.[3] This document provides detailed synthetic protocols, quantitative biological data, and visual workflows for researchers in drug discovery and medicinal chemistry.

Introduction

Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide.[4] The lengthy treatment regimens and the emergence of resistant strains highlight the urgent need for new therapeutic agents.[2][5] The pyridine-2-methylamine scaffold has been identified as a promising pharmacophore for the development of novel antitubercular drugs.[3] Derivatives of this scaffold have demonstrated potent activity against drug-sensitive and drug-resistant strains of Mtb by inhibiting MmpL3, a validated drug target.[3] MmpL3 is an inner membrane protein responsible for the transport of trehalose monomycolate (TMM), a precursor to mycolic acids, which are essential components of the mycobacterial cell wall.[3][6]

Application of this compound

This compound serves as a crucial starting material or structural motif in the synthesis of a novel class of antitubercular agents. The pyridine-2-methylamine core acts as a key structural element for interaction with the MmpL3 protein.[3] Structure-activity relationship (SAR) studies have shown that modifications at various positions of the pyridine ring and the amine group can significantly modulate the antitubercular potency and pharmacokinetic properties of the resulting compounds.[3]

Quantitative Data Summary

The following table summarizes the in vitro antitubercular activity and cytotoxicity of representative pyridine-2-methylamine derivatives.

Compound IDR¹ SubstituentR² SubstituentMIC against Mtb H37Rv (µg/mL)IC₅₀ against Vero cells (µg/mL)Reference
21 4,4-dimethyl-1,4-azasilinane4-isopropylphenyl1>16[3]
25 4,4-dimethyl-1,4-azasilinane4-isopropylphenyl0.5>16[3]
30 4,4-dimethyl-1,4-azasilinane4-isopropylphenyl0.5>16[3]
62 N-8-azaspiro[6][7]decyl4-biphenyl0.016≥16[3]
63 N-8-azaspiro[6][7]decyl4-biphenyl0.016>16[3]

Experimental Protocols

A representative synthetic procedure for the preparation of pyridine-2-methylamine derivatives involves a Suzuki coupling reaction followed by reductive amination. The following is a generalized protocol adapted from the synthesis of related compounds.[3]

Step 1: Suzuki Coupling

  • To a solution of a brominated pyridine precursor (e.g., 4-bromo-2-((4-methylpiperidin-1-yl)methyl)pyridine) (1.0 eq) in a suitable solvent such as a mixture of dioxane and water is added the corresponding boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq), and a base (e.g., K₂CO₃) (2.0 eq).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Step 2: Synthesis of the Amine Side Chain (if not commercially available)

Specific amine side chains can be synthesized through various established methods. For instance, the synthesis of N-8-azaspiro[6][7]decyl moiety can be achieved through multi-step synthesis starting from commercially available materials.

The in vitro antitubercular activity of the synthesized compounds is determined against the Mtb H37Rv strain using the Microplate Alamar Blue Assay (MABA).[3]

  • A suspension of Mtb H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80.

  • The synthesized compounds are dissolved in DMSO to prepare stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in a 96-well microplate containing the culture medium.

  • The bacterial suspension is added to each well to a final volume of 200 µL.

  • The plates are incubated at 37 °C for 5-7 days.

  • After incubation, a freshly prepared solution of Alamar Blue is added to each well.

  • The plates are re-incubated for 24 hours.

  • The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[3]

The cytotoxicity of the compounds is evaluated against a mammalian cell line (e.g., Vero cells) using a standard assay such as the MTT assay.

  • Vero cells are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with serial dilutions of the synthesized compounds and incubated for another 48-72 hours.

  • After the incubation period, an MTT solution is added to each well, and the plate is incubated for an additional 4 hours.

  • The formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this class of compounds is the inhibition of MmpL3.[3] MmpL3 is essential for the transport of trehalose monomycolate (TMM) from the cytoplasm to the periplasm, a critical step in the biosynthesis of mycolic acids and the formation of the mycobacterial outer membrane.[3][6] Inhibition of MmpL3 disrupts the cell wall integrity, leading to bacterial cell death.

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Precursor Mycolic Acid Precursor (TMM) MmpL3 MmpL3 Transporter Mycolic_Acid_Synthesis Mycolic Acid Synthesis MmpL3->Mycolic_Acid_Synthesis Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Incorporation Pyridine_Derivative (3-Methylpyridin-2-yl)methanamine Derivative Pyridine_Derivative->MmpL3 Inhibition

Caption: Inhibition of MmpL3 by pyridine-2-methylamine derivatives disrupts mycolic acid transport.

Experimental and Synthetic Workflow

The overall workflow for the development of these antitubercular agents involves a multi-step process from initial design to biological evaluation.

Synthetic_Workflow Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Biological_Screening Biological Screening (MABA, Cytotoxicity) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Design End Preclinical Candidate SAR_Analysis->End Lead_Optimization->Synthesis

Caption: General workflow for the synthesis and evaluation of antitubercular agents.

References

Application Notes and Protocols for the Synthesis of (3-Methylpyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of (3-Methylpyridin-2-yl)methanamine hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis involves a two-step process commencing with the catalytic hydrogenation of 3-Methylpyridine-2-carbonitrile to yield the free base, (3-Methylpyridin-2-yl)methanamine. This is followed by the conversion of the amine to its corresponding hydrochloride salt to enhance stability and ease of handling. This protocol outlines the necessary reagents, equipment, and procedural steps, including reaction conditions, work-up, purification, and characterization.

Introduction

(3-Methylpyridin-2-yl)methanamine and its hydrochloride salt are key intermediates in the synthesis of various biologically active compounds. The presence of the aminomethyl group on the 3-methylpyridine scaffold makes it a versatile synthon for the construction of more complex molecules with potential therapeutic applications. The reliable and scalable synthesis of this compound is therefore of significant interest to the drug discovery and development community. The protocol described herein details a robust method for the preparation of this compound via catalytic hydrogenation.

Reaction Scheme

The synthesis proceeds in two main steps:

  • Reduction of 3-Methylpyridine-2-carbonitrile: The nitrile group of the starting material is reduced to a primary amine using catalytic hydrogenation.

  • Formation of the Hydrochloride Salt: The resulting free base is treated with hydrochloric acid to form the stable hydrochloride salt.

Synthesis_Scheme cluster_0 Step 1: Reduction cluster_1 Step 2: Salt Formation Start 3-Methylpyridine-2-carbonitrile Intermediate (3-Methylpyridin-2-yl)methanamine (Free Base) Start->Intermediate H2, Catalyst (e.g., Pd/C) Product (3-Methylpyridin-2-yl)methanamine Hydrochloride Intermediate->Product HCl

Caption: Overall synthesis scheme for this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Methylpyridine-2-carbonitrile

This protocol describes the reduction of the nitrile to the primary amine.

Materials:

  • 3-Methylpyridine-2-carbonitrile

  • Palladium on carbon (10 wt. % Pd/C)

  • Methanol (MeOH)

  • Sulfuric Acid (H₂SO₄) (optional, for selectivity tuning)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂)

  • High-pressure autoclave/hydrogenator

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • To a high-pressure reaction vessel, add 3-Methylpyridine-2-carbonitrile and methanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol% of the substrate).

  • Optional for selectivity: To fine-tune the reaction for the desired pyridylmethylamine, a specific amount of an acidic additive like sulfuric acid can be introduced.[1]

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) several times to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 6 bar).[1]

  • Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C) for the required duration.[1] Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction vessel to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

  • The filtrate containing the (3-Methylpyridin-2-yl)methanamine free base is then concentrated under reduced pressure to remove the solvent.

Protocol 2: Formation of this compound

This protocol details the conversion of the free base to its hydrochloride salt.

Materials:

  • Crude (3-Methylpyridin-2-yl)methanamine (from Protocol 1)

  • Anhydrous diethyl ether or isopropanol

  • Concentrated hydrochloric acid (HCl) or a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol)

  • Standard laboratory glassware

  • Ice bath

  • pH paper

Procedure:

  • Dissolve the crude (3-Methylpyridin-2-yl)methanamine freebase in a minimal amount of anhydrous diethyl ether or isopropanol.[1]

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of hydrochloric acid dropwise while stirring. Continue the addition until the solution becomes acidic, which can be confirmed with pH paper.

  • A precipitate of this compound should form.

  • Continue stirring the mixture in the ice bath for a further 30 minutes to ensure complete precipitation.

  • Collect the solid product by filtration.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether or isopropanol to remove any remaining impurities.

  • Dry the final product under vacuum to obtain pure this compound.

Data Presentation

ParameterValueReference
Starting Material 3-Methylpyridine-2-carbonitrile
Molecular FormulaC₇H₆N₂
Molecular Weight118.14 g/mol
Final Product This compound
Molecular FormulaC₇H₁₁ClN₂
Molecular Weight158.63 g/mol
Reaction Conditions
Catalyst10% Pd/C[1]
SolventMethanol
Hydrogen Pressure~6 bar[1]
Temperature30-50 °C[1]
Yield & Purity
YieldNot explicitly reported for this specific substrate, but generally high for similar reductions.
Purity>97% (commercially available)[2]

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification (Step 1) cluster_salt_formation Salt Formation (Step 2) A Charge Reactor with 3-Methylpyridine-2-carbonitrile, Solvent, and Catalyst B Purge with Inert Gas A->B C Pressurize with H₂ B->C D Heat and Stir C->D E Monitor Reaction Progress D->E F Cool and Vent E->F Reaction Complete G Filter to Remove Catalyst F->G H Concentrate Filtrate G->H I Dissolve Free Base in Solvent H->I J Cool in Ice Bath I->J K Add HCl Solution J->K L Filter Precipitate K->L M Wash and Dry Product L->M

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Catalytic hydrogenation with hydrogen gas should be performed with extreme caution due to the flammability of hydrogen. Ensure the system is properly sealed and operated by trained personnel.

  • Palladium on carbon is flammable and should be handled with care, especially when dry. It is often handled as a wet paste.

  • Hydrochloric acid is corrosive and should be handled with care.

Characterization

The final product, this compound, can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point Analysis: To determine the melting point of the crystalline solid.

References

Application Notes and Protocols for the Use of (3-Methylpyridin-2-yl)methanamine Hydrochloride in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Methylpyridin-2-yl)methanamine hydrochloride (CAS: 153936-25-5) is a versatile primary amine building block valuable in the construction of compound libraries for drug discovery and development. Its substituted pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently found in biologically active compounds.[1][2] These application notes provide detailed protocols for the incorporation of this reagent into parallel synthesis workflows for the generation of amide and secondary amine libraries.

The primary amino group of (3-Methylpyridin-2-yl)methanamine allows for its ready use in two fundamental and robust reaction types amenable to parallel synthesis: N-acylation to form amide libraries and reductive amination to generate diverse secondary amine libraries.[3][4]

Application 1: Parallel Synthesis of an N-((3-Methylpyridin-2-yl)methyl)amide Library

This protocol describes the solution-phase parallel synthesis of an amide library by reacting this compound with a diverse set of carboxylic acids. The use of a coupling agent facilitates the amide bond formation.

Experimental Protocol: Parallel Amide Synthesis

Materials:

  • This compound

  • A library of diverse carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Preparation of Amine Stock Solution: Prepare a 0.2 M solution of this compound in anhydrous DMF.

  • Dispensing Reagents:

    • To each well of a 96-well reaction block, add the desired carboxylic acid (1.0 eq).

    • Add the this compound stock solution (1.1 eq).

    • Add a solution of HATU in DMF (1.2 eq).

    • Add DIPEA (3.0 eq) to each well. The base is crucial to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Reaction: Seal the reaction block and shake at room temperature for 12-18 hours.

  • Work-up:

    • Quench the reactions by adding saturated aqueous sodium bicarbonate solution to each well.

    • Extract the product from each well with diethyl ether.

    • Wash the organic layers with brine.

    • Dry the organic layers over anhydrous MgSO₄.

  • Isolation: Concentrate the organic layers in each well under a stream of nitrogen or using a centrifugal evaporator to yield the crude amide products.

  • Purification (Optional): If required, purify the products using parallel HPLC or silica gel chromatography.

Data Presentation: Representative Amide Library Synthesis
EntryCarboxylic Acid (R-COOH)ProductYield (%)Purity (%)
1Acetic AcidN-((3-methylpyridin-2-yl)methyl)acetamide85>95
2Benzoic AcidN-((3-methylpyridin-2-yl)methyl)benzamide92>98
34-Chlorobenzoic Acid4-chloro-N-((3-methylpyridin-2-yl)methyl)benzamide88>95
4Cyclohexanecarboxylic AcidN-((3-methylpyridin-2-yl)methyl)cyclohexanecarboxamide82>95

Workflow Diagram: Parallel Amide Synthesis

G cluster_prep Reagent Preparation cluster_reaction Parallel Synthesis cluster_workup Work-up & Isolation cluster_analysis Analysis Amine (3-Methylpyridin-2-yl)methanamine HCl Dispense Dispense Reagents into 96-well Plate Amine->Dispense Acids Carboxylic Acid Library (R-COOH) Acids->Dispense Couple Amide Coupling (HATU, DIPEA, DMF) Dispense->Couple Quench Quench with NaHCO3 Couple->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Parallel HPLC Purification Dry->Purify Analyze Yield & Purity Analysis Purify->Analyze

Caption: Workflow for the parallel synthesis of an amide library.

Application 2: Parallel Synthesis of a Secondary Amine Library via Reductive Amination

This protocol outlines the generation of a diverse library of secondary amines by reacting (3-Methylpyridin-2-yl)methanamine with a library of aldehydes and ketones in the presence of a reducing agent.

Experimental Protocol: Parallel Reductive Amination

Materials:

  • This compound

  • A library of diverse aldehydes and ketones (R-CHO or R-CO-R')

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a 0.2 M solution of this compound in DCM.

    • Prepare a 0.2 M solution of each aldehyde or ketone in DCM.

  • Dispensing Reagents:

    • To each well of a 96-well reaction block, add the aldehyde or ketone solution (1.0 eq).

    • Add the this compound solution (1.2 eq).

    • Add triethylamine (1.5 eq) to neutralize the hydrochloride salt.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction:

    • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to each well.

    • Continue stirring at room temperature for 12-16 hours.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate the organic layers to yield the crude secondary amine products.

  • Purification (Optional): Purify the products via parallel chromatography if necessary.

Data Presentation: Representative Secondary Amine Library Synthesis
EntryCarbonyl CompoundProductYield (%)Purity (%)
1BenzaldehydeN-benzyl-1-(3-methylpyridin-2-yl)methanamine89>98
24-MethoxybenzaldehydeN-(4-methoxybenzyl)-1-(3-methylpyridin-2-yl)methanamine85>95
3CyclohexanoneN-cyclohexyl-1-(3-methylpyridin-2-yl)methanamine78>95
4AcetoneN-isopropyl-1-(3-methylpyridin-2-yl)methanamine75>95

Workflow Diagram: Parallel Reductive Amination

G cluster_prep Reagent Preparation cluster_reaction Parallel Synthesis cluster_workup Work-up & Isolation cluster_analysis Analysis Amine (3-Methylpyridin-2-yl)methanamine HCl Dispense Dispense Reagents & TEA into 96-well Plate Amine->Dispense Carbonyls Aldehyde/Ketone Library Carbonyls->Dispense Imine Imine Formation (1-2h) Dispense->Imine Reduce Reduction with STAB (12-16h) Imine->Reduce Quench Quench with NaHCO3 Reduce->Quench Extract Extract with DCM Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Parallel Chromatography Dry->Purify Analyze Yield & Purity Analysis Purify->Analyze

Caption: Workflow for the parallel synthesis of a secondary amine library.

References

Application Notes and Protocols for Amide Bond Formation with (3-Methylpyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of a vast array of biologically active molecules, including peptides, peptidomimetics, and small molecule therapeutics. The (3-Methylpyridin-2-yl)methanamine scaffold is of particular interest due to the prevalence of the pyridine motif in numerous pharmaceuticals. Compounds incorporating this moiety have been explored for a variety of therapeutic applications, including as inhibitors of P-glycoprotein (P-gp) in multidrug-resistant cancers, as receptor tyrosine kinase inhibitors, and as ligands for melanocortin receptors.[1]

This document provides detailed protocols for the coupling of (3-Methylpyridin-2-yl)methanamine hydrochloride with carboxylic acids using common and efficient coupling reagents. Given that the starting material is a hydrochloride salt, the protocols include the necessary steps for the in situ neutralization to liberate the free amine, a critical step for a successful coupling reaction.

Overview of Common Coupling Protocols

Two of the most reliable and widely used methods for amide bond formation in a research setting are carbodiimide-mediated couplings, often utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and couplings employing uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • EDC/HOBt Protocol: This method is cost-effective and the byproducts are water-soluble, facilitating purification.[2] The addition of 1-Hydroxybenzotriazole (HOBt) is crucial for minimizing racemization of chiral carboxylic acids and improving reaction efficiency.[2]

  • HATU Protocol: HATU is a highly efficient coupling reagent, often leading to faster reaction times and higher yields, especially for sterically hindered substrates or less nucleophilic amines.[3][4] It is typically used with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using EDC and HOBt.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq) and HOBt (1.2 eq).

  • Add DIPEA or TEA (2.2 eq) to the mixture to neutralize the hydrochloride salt and provide the necessary basic conditions for the coupling reaction. Stir the mixture for 10-15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution (2 x), water (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Protocol 2: HATU Mediated Amide Coupling

This protocol outlines a general procedure for the coupling of a carboxylic acid with this compound using HATU.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.2 M).

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x), water (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for amide coupling reactions with aminopyridine derivatives, which can serve as a guideline for optimizing the coupling with this compound.

Table 1: EDC/HOBt Coupling Conditions and Yields for Aminopyridine Derivatives

Carboxylic AcidAmineBase (eq)SolventTime (h)Temp (°C)Yield (%)Reference
Benzoic Acid2-AminopyridineDIPEA (2.0)DMF12RT65-85General Protocol
Acetic Acid2-(Aminomethyl)pyridineTEA (2.1)DCM16RT70-90General Protocol
Phenylacetic Acid2-AminopyridineDIPEA (2.2)DMF24RT60-80General Protocol

Table 2: HATU Coupling Conditions and Yields for Aminopyridine Derivatives

Carboxylic AcidAmineBase (eq)SolventTime (h)Temp (°C)Yield (%)Reference
Boc-L-Alanine2-(Aminomethyl)pyridineDIPEA (3.0)DMF2RT85-95[5]
4-Fluorobenzoic Acid2-AminopyridineDIPEA (3.0)DMF4RT>90General Protocol
Cyclohexanecarboxylic Acid2-(Aminomethyl)pyridineDIPEA (3.0)DMF3RT80-92General Protocol

Visualizations

Experimental Workflow for Amide Coupling

The following diagram illustrates the general workflow for the coupling of this compound with a carboxylic acid.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Carboxylic Acid Carboxylic Acid Stirring Stirring (0°C to RT, 2-24h) Carboxylic Acid->Stirring Amine HCl (3-Methylpyridin-2-yl)methanamine Hydrochloride Amine HCl->Stirring Coupling Reagent EDC/HOBt or HATU Coupling Reagent->Stirring Base DIPEA or TEA Base->Stirring Solvent Anhydrous DMF or DCM Solvent->Stirring Aqueous Workup Aqueous Work-up Stirring->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Chromatography Concentration->Chromatography Final Product Final Product Chromatography->Final Product G cluster_0 Upstream Signaling cluster_1 Gene Expression cluster_2 Drug Efflux Mechanism Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K MAPK Pathway MAPK Pathway Receptor Tyrosine Kinase->MAPK Pathway Akt Akt PI3K->Akt Transcription Factors Transcription Factors (e.g., NF-κB, YB-1) Akt->Transcription Factors MAPK Pathway->Transcription Factors ABCB1 Gene ABCB1 (MDR1) Gene Transcription Transcription Factors->ABCB1 Gene Pgp mRNA P-gp mRNA ABCB1 Gene->Pgp mRNA Pgp Protein P-gp Protein Synthesis Pgp mRNA->Pgp Protein Pgp Pump P-glycoprotein (P-gp) Efflux Pump Pgp Protein->Pgp Pump Chemotherapy Drug Chemotherapy Drug Pgp Pump->Chemotherapy Drug Efflux ADP ADP Pgp Pump->ADP Release Chemotherapy Drug->Pgp Pump Binding Synthesized Amide Synthesized Amide (P-gp Inhibitor) Synthesized Amide->Pgp Pump Inhibition ATP ATP ATP->Pgp Pump Hydrolysis

References

Application Notes and Protocols for Common Catalysts in Picolinamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for common catalytic reactions involving picolinamines. The picolinamide moiety is a versatile directing group in organic synthesis, enabling a wide range of C-H functionalization and other transformations. The following sections detail the use of various transition metal catalysts, including palladium, cobalt, nickel, rhodium, iridium, iron, and silver, in reactions with picolinamine-containing substrates.

Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones

Palladium catalysts are widely used for C-H activation and carbonylation reactions. In the presence of a suitable carbon monoxide source, N-benzylpicolinamides can be converted to isoindolinones, which are important structural motifs in medicinal chemistry.

Application Notes

This protocol describes a palladium-catalyzed C-H carbonylation of benzylamines for the synthesis of isoindolinone scaffolds. A key advantage of this method is the use of benzene-1,3,5-triyl triformate (TFBen) as a solid, stable, and safe carbon monoxide surrogate, avoiding the handling of toxic CO gas.[1] The reaction demonstrates good functional group tolerance.

Quantitative Data
EntrySubstrateCatalystOxidantSolventTemp (°C)Time (h)Yield (%)
1N-BenzylpicolinamidePdCl₂ (10 mol%)Cu(OAc)₂ (2.0 equiv)Toluene/DMSO (9:1)1101285
2N-(4-Methylbenzyl)picolinamidePdCl₂ (10 mol%)Cu(OAc)₂ (2.0 equiv)Toluene/DMSO (9:1)1101295
3N-(4-Methoxybenzyl)picolinamidePdCl₂ (10 mol%)Cu(OAc)₂ (2.0 equiv)Toluene/DMSO (9:1)1101291
4N-(4-Chlorobenzyl)picolinamidePdCl₂ (10 mol%)Cu(OAc)₂ (2.0 equiv)Toluene/DMSO (9:1)1101275
Experimental Protocol

Synthesis of 2-Phenylisoindolin-1-one from N-Benzylpicolinamide:

  • To an oven-dried Schlenk tube, add N-benzylpicolinamide (0.2 mmol, 1.0 equiv), PdCl₂ (3.5 mg, 0.02 mmol, 10 mol%), Cu(OAc)₂ (72.6 mg, 0.4 mmol, 2.0 equiv), and benzene-1,3,5-triyl triformate (TFBen) (20.4 mg, 0.08 mmol, 0.4 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add 1.8 mL of toluene and 0.2 mL of DMSO via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate (2 x 5 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents N-Benzylpicolinamide PdCl2 Cu(OAc)2 TFBen Solvent Toluene/DMSO Inert_Atmosphere Argon Heating 110 °C, 12 h Dilution Dilute with EtOAc Heating->Dilution Filtration Filter through Celite Dilution->Filtration Concentration Concentrate Filtration->Concentration Purification Column Chromatography Concentration->Purification G cluster_activation Boc Activation cluster_cleavage Ni-Catalyzed Cleavage Start_Picolinamide Picolinamide Substrate Add_Boc2O_DMAP Add Boc2O, DMAP Start_Picolinamide->Add_Boc2O_DMAP Stir_RT_4h Stir at RT, 4h Add_Boc2O_DMAP->Stir_RT_4h Purify_Boc_Product Purify N-Boc Picolinamide Stir_RT_4h->Purify_Boc_Product Add_Ni_Catalyst Add Ni(cod)2 Purify_Boc_Product->Add_Ni_Catalyst Add_Solvent_EtOH Add Toluene, EtOH Add_Ni_Catalyst->Add_Solvent_EtOH Heat_80C_15h Heat at 80°C, 15h Add_Solvent_EtOH->Heat_80C_15h Purify_Amine Purify N-Boc Amine Heat_80C_15h->Purify_Amine G Start Homoallylic Amine + Aniline Reaction 100°C, 16h Start->Reaction Catalyst_System [Ir(cod)Cl]2 (±)-tol-BINAP Mg(NO3)2 Catalyst_System->Reaction Product 1,4-Diamine Reaction->Product G Aromatic_Picolinate Aromatic Picolinate Meta_Aminated_Product meta-Amino Product Aromatic_Picolinate->Meta_Aminated_Product FeCl3 FeCl3 Catalyst FeCl3->Meta_Aminated_Product directs Aminating_Agent H2N-OSO3H Aminating_Agent->Meta_Aminated_Product provides NH2 G cluster_setup Reaction Setup cluster_reaction_ag Reaction cluster_workup_ag Workup & Purification Reagents_Ag Naphthylpicolinamide Azodicarboxylate Ag2O Solvent_Ag Acetone Stirring_Ag Stir at RT, 8h Dilution_Ag Dilute with CH2Cl2 Stirring_Ag->Dilution_Ag Filtration_Ag Filter through Celite Dilution_Ag->Filtration_Ag Extraction_Ag Aqueous Workup Filtration_Ag->Extraction_Ag Drying_Concentration_Ag Dry & Concentrate Extraction_Ag->Drying_Concentration_Ag Purification_Ag Column Chromatography Drying_Concentration_Ag->Purification_Ag

References

Application Notes and Protocols for Reactions with (3-Methylpyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the work-up of reactions involving (3-Methylpyridin-2-yl)methanamine hydrochloride. The protocols are designed to ensure efficient purification and isolation of the desired products.

Compound Properties and Data

(3-Methylpyridin-2-yl)methanamine, in its free base form, is a primary amine with a pyridine moiety. The hydrochloride salt is typically used in reactions to improve stability and handling. Understanding its chemical properties is crucial for designing effective work-up and purification strategies.

PropertyValueSource
Chemical Formula C₇H₁₁ClN₂[1][2][3][4][5][6]
Molecular Weight 158.63 g/mol [2][4][6]
CAS Number 153936-25-5[1][2][3][4][5][6]
pKa of Conjugate Acid ~8.76 ± 0.39(Estimated for the free base)
Appearance Solid
Storage Inert atmosphere, 2-8°C[7]

General Work-up Principles

The work-up strategy for reactions involving this compound will primarily depend on the nature of the desired product and the reaction byproducts. The key to a successful work-up is the ability to manipulate the solubility of the amine by adjusting the pH of the aqueous phase during liquid-liquid extraction.

  • Acidic Conditions (pH < pKa): The amine will be protonated (R-NH₃⁺Cl⁻) and will preferentially partition into the aqueous phase.

  • Basic Conditions (pH > pKa): The amine will be in its free base form (R-NH₂), which is more soluble in organic solvents and can be extracted from the aqueous phase.

Experimental Protocols

Protocol 1: Extractive Work-up for Neutral or Acidic Products

This protocol is suitable for reactions where the desired product is neutral or acidic and the starting amine or its derivatives need to be removed.

1. Reaction Quenching:

  • Cool the reaction mixture to room temperature.

  • If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), proceed to the next step. If the solvent is water-miscible (e.g., THF, methanol), remove the solvent under reduced pressure. Redissolve the residue in a suitable water-immiscible organic solvent.

2. Acidic Wash:

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer. This step protonates the (3-Methylpyridin-2-yl)methanamine, making it water-soluble and removing it from the organic phase.

  • Repeat the acidic wash one or two more times to ensure complete removal of the amine.

3. Neutralization Wash (Optional):

  • If the desired product is sensitive to acidic conditions, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious of gas evolution (CO₂).

4. Brine Wash:

  • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water and some water-soluble impurities from the organic phase.

5. Drying and Concentration:

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter or decant the drying agent.

  • Remove the solvent under reduced pressure to yield the crude product.

6. Purification:

  • The crude product can be further purified by techniques such as column chromatography or crystallization.

Protocol 2: Extractive Work-up for Basic Products

This protocol is designed for reactions where the desired product is a basic amine, and acidic or neutral impurities need to be removed.

1. Reaction Quenching:

  • Follow the same procedure as in Protocol 1 for quenching the reaction.

2. Basic Wash:

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous base solution (e.g., 1 M NaOH or saturated NaHCO₃) to ensure the desired amine product and any remaining starting material are in their free base form. The pH should be greater than 9.

  • Shake the funnel and separate the layers.

3. Water Wash:

  • Wash the organic layer with water to remove any residual base.

4. Brine Wash:

  • Wash the organic layer with brine.

5. Drying and Concentration:

  • Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.

6. Purification:

  • If necessary, the product can be purified by column chromatography on silica gel (often with a small amount of triethylamine in the eluent to prevent streaking) or by crystallization. To crystallize the product as its hydrochloride salt, dissolve the free base in a suitable solvent (e.g., methanol, ethanol, or isopropanol) and add a solution of HCl in the same solvent or in diethyl ether until precipitation is complete.[8]

Visualization of Workflows

Diagram 1: Extractive Work-up for Neutral/Acidic Products

G Workflow for Neutral/Acidic Product Isolation A Reaction Mixture B Quench Reaction A->B C Liquid-Liquid Extraction (Organic Solvent) B->C D Acidic Wash (e.g., 1M HCl) C->D E Separate Layers D->E F Organic Layer (Contains Product) E->F G Aqueous Layer (Contains Protonated Amine) E->G H Brine Wash F->H I Dry Organic Layer (e.g., Na2SO4) H->I J Filter and Concentrate I->J K Crude Product J->K L Purification (Chromatography/Crystallization) K->L M Pure Product L->M

Caption: Workflow for isolating neutral or acidic products.

Diagram 2: Extractive Work-up for Basic Products

G Workflow for Basic Product Isolation A Reaction Mixture B Quench Reaction A->B C Liquid-Liquid Extraction (Organic Solvent) B->C D Basic Wash (e.g., 1M NaOH) C->D E Separate Layers D->E F Organic Layer (Contains Product as Free Base) E->F G Aqueous Layer (Contains Acidic/Neutral Impurities) E->G H Brine Wash F->H I Dry Organic Layer (e.g., Na2SO4) H->I J Filter and Concentrate I->J K Crude Product (Free Base) J->K L Purification/Salt Formation K->L M Pure Product L->M

Caption: Workflow for isolating basic amine products.

References

The Role of Picolinamines in the Synthesis of EP4 Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) receptor 4 (EP4) is a G-protein coupled receptor that plays a significant role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Antagonism of the EP4 receptor has emerged as a promising therapeutic strategy for a range of conditions, including arthritis, chronic pain, and various cancers.[3][4][5] The development of potent and selective EP4 antagonists is therefore an area of intense research in medicinal chemistry.

While a diverse range of chemical scaffolds have been successfully developed as EP4 antagonists, the direct role of picolinamines as a core structural motif in this specific class of compounds is not extensively documented in publicly available scientific literature. Picolinic acid and its derivatives are recognized as "privileged" structures in medicinal chemistry due to their ability to interact with a wide array of biological targets. However, the current body of research on EP4 antagonists primarily focuses on other chemotypes, such as quinoline acylsulfonamides, indole-2-carboxamides, and N-phenoxyethyl piperidine derivatives.

This document provides a comprehensive overview of the synthesis of EP4 antagonists, drawing upon established synthetic routes for well-characterized compound classes. While direct examples of picolinamine-based EP4 antagonists are not available, the principles and protocols outlined herein are broadly applicable to the synthesis of small molecule receptor antagonists and may serve as a valuable resource for the design and synthesis of novel EP4 inhibitors, potentially including those incorporating a picolinamine scaffold in the future.

EP4 Receptor Signaling Pathway

The EP4 receptor is primarily coupled to the Gαs signaling pathway. Upon binding of its endogenous ligand, PGE2, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response. Additionally, evidence suggests that the EP4 receptor can also couple to alternative signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway, further diversifying its biological functions.[6][7][8]

Synthesis_Workflow Start Starting Materials Intermediate1 Synthesis of Intermediate A Start->Intermediate1 Intermediate2 Synthesis of Intermediate B Start->Intermediate2 Coupling Coupling Reaction (e.g., Amide coupling, Suzuki coupling) Intermediate1->Coupling Intermediate2->Coupling Purification Purification (e.g., Chromatography, Recrystallization) Coupling->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Final EP4 Antagonist Characterization->FinalProduct

References

Troubleshooting & Optimization

Technical Support Center: Purification of (3-Methylpyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (3-Methylpyridin-2-yl)methanamine hydrochloride from its reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

While specific impurities depend on the synthetic route, common contaminants in pyridine derivative syntheses include unreacted starting materials, reagents, and side-products from competing reactions. In syntheses involving the reduction of a corresponding oxime or nitrile, incomplete reduction can be a source of impurities. The presence of impurities can significantly impact the quality and safety of the final drug product.[1]

Q2: What is the most effective method for purifying this compound?

The most effective method often involves a multi-step approach. A typical sequence includes:

  • Acid-Base Extraction: This technique separates the basic pyridine product from non-basic impurities.[2] The crude reaction mixture is treated with a dilute acid to protonate the amine, transferring it to the aqueous layer. After separating the layers, the aqueous phase is basified to recover the free base, which is then extracted into an organic solvent.[2]

  • Crystallization/Precipitation: The final purification step usually involves converting the isolated free base back into its hydrochloride salt to induce crystallization or precipitation. This is a highly effective method for achieving high purity.[2]

Q3: How do I convert the purified (3-Methylpyridin-2-yl)methanamine free base into its hydrochloride salt?

A common procedure involves dissolving the purified free base (as an oil or solid) in a suitable solvent like methanol or ethyl acetate. The solution is then cooled in an ice bath and acidified to a pH of 1-2 by the slow addition of a saturated solution of HCl in a compatible solvent (e.g., methanolic HCl or HCl in dioxane). The hydrochloride salt typically precipitates and can be collected by filtration.

Q4: My final product is an oil and fails to crystallize. What should I do?

The inability to crystallize is often due to the presence of minor impurities that inhibit the formation of a crystal lattice.[3]

  • Purity Check: Ensure the preceding purification steps have been effective. Analyze a small sample by HPLC or TLC to check for contaminants.

  • Solvent Screening: Systematically screen a range of solvents and solvent mixtures to find conditions that favor crystallization. Techniques such as slow evaporation, cooling, or vapor diffusion can be employed.[3]

  • Trituration: Try triturating the oil with a non-polar solvent like n-hexane. This can sometimes wash away impurities and induce solidification.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Issue 1: Low Yield After Purification

A significant loss of material is a common problem during multi-step purification processes.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Incomplete Extraction During acid-base workup, ensure the pH is correctly adjusted in each step. Use a pH meter for accuracy. Perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent rather than one large extraction to maximize recovery.
Product Loss in Mother Liquor After filtration of the crystallized hydrochloride salt, cool the filtrate to a lower temperature to see if more product crystallizes. The mother liquor can also be concentrated to recover more product, which may then be re-purified.
Decomposition on Silica Gel If using column chromatography, the acidic nature of standard silica gel can cause degradation of basic compounds like pyridine derivatives.[3] Consider using silica gel that has been neutralized with a base like triethylamine (TEA) or switching to a more inert stationary phase like alumina.[3]
Irreversible Adsorption The basic nitrogen of the pyridine ring can interact strongly with acidic silanol groups on silica gel, leading to poor recovery.[3][4] Adding a small amount of a competing base, such as 0.1-1% triethylamine, to the eluent can help mitigate this issue.[2][3]
Issue 2: Product Purity is Unsatisfactory (e.g., by HPLC or NMR)

Even after purification, residual impurities may remain.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Co-elution in Chromatography If impurities have similar polarity to the product, they may co-elute during column chromatography. Optimize the separation by screening different solvent systems or changing the stationary phase (e.g., switching from a standard C18 column to a phenyl or cyano phase in reverse-phase HPLC).[4]
Ineffective Crystallization A single crystallization may not be sufficient to remove all impurities. Consider recrystallizing the product from a different solvent system. Ensure the product is fully dissolved at an elevated temperature and allowed to cool slowly to form pure crystals.
Trapped Solvent Residual solvent can be trapped in the crystal lattice. Dry the final product thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable.
Issue 3: Peak Tailing in HPLC Analysis

When analyzing pyridine derivatives by HPLC, peak tailing is a frequent issue that can complicate purity assessment.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Silanol Interactions The primary cause is the interaction between the basic pyridine nitrogen and acidic residual silanol groups on silica-based stationary phases.[4]
Mobile Phase pH Adjustment: Lower the mobile phase pH to around 2.5-3.0 with a buffer (e.g., 10-20 mM phosphate buffer). This protonates the silanol groups, minimizing their interaction with the analyte.[4]
Use of Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM). The TEA will preferentially bind to the active silanol sites.[4]
Column Overload Injecting too much sample can saturate the stationary phase.[4] Reduce the injection volume or dilute the sample.
Solvent Mismatch A significant difference in elution strength between the sample solvent and the mobile phase can distort the peak shape.[4] If possible, dissolve the sample in the mobile phase.

Experimental Protocols

Protocol 1: General Acid-Base Extraction

This protocol describes a general method to separate the basic (3-Methylpyridin-2-yl)methanamine from non-basic impurities.

  • Acidification: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate). Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).[2] The basic product will move into the aqueous layer as its hydrochloride salt.

  • Separation: Separate the aqueous layer. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH) until the pH is greater than 10. This deprotonates the amine, regenerating the free base.

  • Re-extraction: Extract the free base from the aqueous layer using an organic solvent (e.g., dichloromethane or ethyl acetate).[2] Repeat the extraction 3-4 times.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude free base, typically as an oil.

Protocol 2: Purification by Hydrochloride Salt Formation and Precipitation

This protocol details the final purification step.

  • Dissolution: Dissolve the crude free base obtained from Protocol 1 in a minimal amount of a suitable solvent, such as methanol or isopropanol.

  • Acidification: Cool the solution in an ice bath. While stirring, slowly add a solution of hydrochloric acid (e.g., saturated methanolic HCl or HCl in dioxane) dropwise until the pH of the solution is between 1 and 2.

  • Precipitation: The this compound should precipitate as a solid. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same solvent used for precipitation) and then with a non-polar solvent like n-hexane or diethyl ether to remove residual impurities and aid in drying.

  • Drying: Dry the purified solid product under high vacuum to remove all traces of solvent.

Visualizations

Workflow for Purification

G General Purification Workflow for (3-Methylpyridin-2-yl)methanamine HCl A Crude Reaction Mixture B Acid-Base Extraction (Protocol 1) A->B C Isolate Crude Free Base B->C D Salt Formation & Precipitation (Protocol 2) C->D E Filtration & Washing D->E F Pure (3-Methylpyridin-2-yl)methanamine Hydrochloride E->F

Caption: A high-level workflow for the purification of the target compound.

Troubleshooting Decision Tree

G Troubleshooting Common Purification Issues Start Analysis of Purified Product LowYield Low Yield? Start->LowYield Check Yield Impure Impure Product? Start->Impure Check Purity LowYield->Impure No CheckMotherLiquor Concentrate mother liquor and re-purify LowYield->CheckMotherLiquor Yes OptimizeExtraction Optimize pH and perform multiple extractions LowYield->OptimizeExtraction Yes Recrystallize Recrystallize from a different solvent system Impure->Recrystallize Yes Chromatography Use chromatography with TEA-neutralized silica or an alternative stationary phase Impure->Chromatography Yes

Caption: A decision tree for troubleshooting low yield and purity issues.

References

Technical Support Center: (3-Methylpyridin-2-yl)methanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (3-Methylpyridin-2-yl)methanamine hydrochloride.

Synthesis Overview

The industrial synthesis of this compound is typically a two-step process. The first step involves the vapor-phase catalytic ammoxidation of 2,3-dimethylpyridine (2,3-lutidine) to produce the intermediate, 2-cyano-3-methylpyridine. This intermediate is then subjected to catalytic hydrogenation to yield the final product, (3-Methylpyridin-2-yl)methanamine, which is subsequently converted to its hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially scalable method is a two-step synthesis. It begins with the ammoxidation of 2,3-dimethylpyridine to form 2-cyano-3-methylpyridine, followed by the catalytic hydrogenation of the nitrile group to the primary amine. The final step involves the formation of the hydrochloride salt.

Q2: What are the typical catalysts used in the hydrogenation step?

A2: Commonly employed catalysts for the reduction of the nitrile to the primary amine include Raney Nickel, Palladium on carbon (Pd/C), and Platinum dioxide. The choice of catalyst can significantly influence the reaction's selectivity and efficiency.

Q3: Why is the addition of ammonia or an acid sometimes recommended during the catalytic hydrogenation of the nitrile?

A3: The addition of ammonia or an acid during the hydrogenation of nitriles helps to suppress the formation of secondary and tertiary amine impurities. These impurities arise from the reaction of the newly formed primary amine with the imine intermediate. Ammonia shifts the equilibrium away from the formation of these by-products, while an acid can protonate the primary amine, preventing it from reacting further.[1]

Q4: How can I monitor the progress of the hydrogenation reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the disappearance of the starting material (2-cyano-3-methylpyridine) and the appearance of the desired product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of 2-Cyano-3-methylpyridine in the Ammoxidation Step

Possible Causes:

  • Suboptimal Reaction Temperature: The catalytic ammoxidation is highly temperature-dependent.

  • Incorrect Feed Ratio: The molar ratio of 2,3-dimethylpyridine, ammonia, and oxygen is critical for maximizing yield.

  • Catalyst Deactivation: The catalyst can lose activity over time.

Troubleshooting Steps:

  • Optimize Temperature: Systematically vary the reaction temperature to find the optimal range for your specific catalyst and reactor setup.

  • Adjust Feed Ratios: Experiment with different molar ratios of the reactants. A common starting point is a molar ratio of 2,3-dimethylpyridine:О₂:NH₃:Н₂О = 1:16:(6–22.5):32.

  • Regenerate or Replace Catalyst: If catalyst deactivation is suspected, follow the manufacturer's procedure for regeneration or replace it with a fresh catalyst.

Issue 2: Incomplete Hydrogenation of 2-Cyano-3-methylpyridine

Possible Causes:

  • Inactive Catalyst: The hydrogenation catalyst may have lost its activity.

  • Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed to completion.

  • Poor Solubility of Starting Material: The 2-cyano-3-methylpyridine may not be fully dissolved in the chosen solvent.

  • Presence of Catalyst Poisons: Impurities in the starting material or solvent can poison the catalyst.

Troubleshooting Steps:

  • Verify Catalyst Activity: Use a fresh batch of catalyst or test the current batch on a known standard reaction.

  • Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe limits of your reactor.

  • Improve Solubility: Choose a solvent in which 2-cyano-3-methylpyridine is highly soluble. Co-solvents may also be employed.

  • Purify Starting Material: Ensure the 2-cyano-3-methylpyridine is of high purity to avoid introducing catalyst poisons.

Issue 3: High Levels of Secondary and Tertiary Amine Impurities

Possible Causes:

  • Reaction Conditions Favoring Side Reactions: The absence of ammonia or an acid can lead to the formation of dimeric and trimeric amine by-products.

  • High Reaction Temperature: Elevated temperatures can sometimes promote the formation of these impurities.

Troubleshooting Steps:

  • Add an Inhibitor: Introduce ammonia or an acid (like hydrochloric acid) to the reaction mixture to suppress the formation of secondary and tertiary amines.[1]

  • Optimize Temperature: Conduct the hydrogenation at the lowest temperature that allows for a reasonable reaction rate.

Common Impurities

The following table summarizes the common impurities that can be found in the synthesis of this compound.

Impurity Name Structure Origin Potential Impact
2,3-Dimethylpyridine (2,3-Lutidine)Unreacted starting material from the ammoxidation step.Can be carried through to the final product if not removed.
2,3-DicyanopyridineBy-product of the ammoxidation of 2,3-dimethylpyridine.[2]Can be reduced to the corresponding diamine in the hydrogenation step.
3-CyanopyridineBy-product of the ammoxidation of 2,3-dimethylpyridine.[2]Can be reduced to the corresponding aminomethylpyridine isomer.
2-Cyano-3-methylpyridineUnreacted intermediate from the hydrogenation step.Impurity in the final product.
Bis((3-methylpyridin-2-yl)methyl)amine (Secondary Amine)By-product of the catalytic hydrogenation of 2-cyano-3-methylpyridine.Difficult to separate from the desired primary amine.
Tris((3-methylpyridin-2-yl)methyl)amine (Tertiary Amine)By-product of the catalytic hydrogenation of 2-cyano-3-methylpyridine.Difficult to separate from the desired primary amine.
Picolines/LutidinesImpurities in the starting 2,3-dimethylpyridine.Can lead to a variety of related amine impurities.
Residual SolventsN/ASolvents used in synthesis and purification.Must be controlled to meet regulatory requirements.
WaterH₂OPresent in reagents or absorbed from the atmosphere.Can affect reaction kinetics and product stability.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This method can be used to identify and quantify the main product and its potential impurities.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for separating the polar analytes.

  • Mobile Phase: A gradient elution can be employed.

    • Mobile Phase A: Aqueous solution containing an ion-pairing reagent like sodium octanesulfonate (1 g/L) and a buffer such as ammonium acetate (0.77 g/L), with the pH adjusted to ~1.9 with trifluoroacetic acid.[3]

    • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient could be from 10% to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 260 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: ¹H NMR for Structural Confirmation and Purity Assessment
  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Procedure: Dissolve a small amount of the sample in the chosen deuterated solvent. Acquire the ¹H NMR spectrum.

  • Analysis:

    • Confirm the presence of characteristic peaks for (3-Methylpyridin-2-yl)methanamine.

    • Look for signals corresponding to potential impurities, such as unreacted starting materials or by-products. The integration of the peaks can be used for a semi-quantitative assessment of purity.

Visualizations

Synthesis Pathway

Synthesis_Pathway Start 2,3-Dimethylpyridine Intermediate 2-Cyano-3-methylpyridine Start->Intermediate Ammoxidation (V₂O₅/MoO₃ catalyst, NH₃, O₂) Product (3-Methylpyridin-2-yl)methanamine Intermediate->Product Catalytic Hydrogenation (e.g., Raney Ni, H₂) FinalProduct (3-Methylpyridin-2-yl)methanamine Hydrochloride Product->FinalProduct HCl Impurity_Formation cluster_ammoxidation Ammoxidation Step cluster_hydrogenation Hydrogenation Step 2,3-Dimethylpyridine 2,3-Dimethylpyridine 2-Cyano-3-methylpyridine 2-Cyano-3-methylpyridine 2,3-Dimethylpyridine->2-Cyano-3-methylpyridine Main Reaction 2,3-Dicyanopyridine 2,3-Dicyanopyridine 2,3-Dimethylpyridine->2,3-Dicyanopyridine Over-oxidation 3-Cyanopyridine 3-Cyanopyridine 2,3-Dimethylpyridine->3-Cyanopyridine Isomerization/Side Reaction 2-Cyano-3-methylpyridine_H 2-Cyano-3-methylpyridine Imine_Intermediate Imine Intermediate 2-Cyano-3-methylpyridine_H->Imine_Intermediate Primary_Amine (3-Methylpyridin-2-yl)methanamine Imine_Intermediate->Primary_Amine Secondary_Amine Secondary Amine Impurity Tertiary_Amine Tertiary Amine Impurity Secondary_Amine->Tertiary_Amine Further Reaction Imine_IntermediatePrimary_Amine Imine_IntermediatePrimary_Amine Imine_IntermediatePrimary_Amine->Secondary_Amine Side Reaction Troubleshooting_Hydrogenation Start Incomplete Hydrogenation (High level of 2-cyano-3-methylpyridine remains) CheckCatalyst Is the catalyst fresh and active? Start->CheckCatalyst CheckPressure Is the hydrogen pressure sufficient? CheckCatalyst->CheckPressure Yes ReplaceCatalyst Replace with fresh catalyst. CheckCatalyst->ReplaceCatalyst No CheckSolubility Is the starting material fully dissolved? CheckPressure->CheckSolubility Yes IncreasePressure Increase H₂ pressure. CheckPressure->IncreasePressure No CheckPurity Is the starting material pure? CheckSolubility->CheckPurity Yes ChangeSolvent Use a different solvent or co-solvent. CheckSolubility->ChangeSolvent No PurifySM Purify the starting material. CheckPurity->PurifySM No End Problem Resolved CheckPurity->End Yes ReplaceCatalyst->End IncreasePressure->End ChangeSolvent->End PurifySM->End

References

Technical Support Center: Synthesis of (3-Methylpyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (3-Methylpyridin-2-yl)methanamine hydrochloride for improved yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic strategies for preparing this compound are:

  • Reduction of 2-Cyano-3-methylpyridine: This is a common and direct method where the nitrile group is reduced to a primary amine.

  • Reductive Amination of 3-Methyl-2-pyridinecarboxaldehyde: This involves the reaction of the aldehyde with an ammonia source to form an imine, which is subsequently reduced to the desired amine.

Q2: How is the final hydrochloride salt typically formed?

A2: The hydrochloride salt is generally prepared by treating a solution of the free base, (3-Methylpyridin-2-yl)methanamine, in a suitable organic solvent (such as isopropanol, ethanol, or diethyl ether) with a solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl). The salt then precipitates and can be collected by filtration.[1]

Q3: What are some common impurities or by-products in this synthesis?

A3: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials (e.g., 2-cyano-3-methylpyridine).

  • Over-reduced products or by-products from side reactions.

  • In the case of catalytic hydrogenation of nitriles, secondary amines can be a significant by-product.

  • For reductive amination, the corresponding alcohol from the reduction of the starting aldehyde can be a by-product.

Q4: Are there any specific safety precautions to consider?

A4: Yes, standard laboratory safety protocols should be followed. Specifically:

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure and pyrophoric catalysts (like Raney Nickel). Ensure proper ventilation and use appropriate high-pressure equipment. Raney Nickel should be handled with care as it can spontaneously combust in air when dry.[2]

  • Metal Hydrides: Reagents like Lithium Aluminum Hydride (LiAlH₄) are highly reactive with water and protic solvents, producing flammable hydrogen gas. All reactions should be conducted under anhydrous conditions.

  • Cyanide Compounds: The starting material, 2-cyano-3-methylpyridine, and reagents like sodium cyanide are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Troubleshooting Guides

Route 1: Reduction of 2-Cyano-3-methylpyridine

This section addresses common issues encountered during the reduction of 2-cyano-3-methylpyridine.

Issue 1: Low or No Conversion of Starting Material

Potential Cause Troubleshooting Steps
Catalyst Inactivity (Catalytic Hydrogenation) - Use a fresh batch of catalyst. Catalysts, especially palladium on carbon (Pd/C) and Raney Nickel, can lose activity over time.[3] - Increase catalyst loading. Typical loadings range from 1 to 10 mol%, but may need to be increased for challenging substrates. - Ensure proper activation of the catalyst. Follow the manufacturer's instructions for catalyst activation. - Check for catalyst poisons. Sulfur-containing compounds or other impurities in the starting material or solvent can poison the catalyst. Purify the starting material if necessary. The pyridine nitrogen itself can act as a catalyst inhibitor.[4]
Insufficient Hydrogen Pressure (Catalytic Hydrogenation) - Increase hydrogen pressure. Some reductions require higher pressures (e.g., 50-100 psi or higher) to proceed efficiently.[3]
Suboptimal Reaction Temperature - Increase the reaction temperature. While many hydrogenations proceed at room temperature, some may require heating to achieve a reasonable reaction rate.
Poor Solvent Choice - Use a different solvent. Alcohols like methanol or ethanol are commonly used for catalytic hydrogenation.[3] For metal hydride reductions, anhydrous ethereal solvents like THF or diethyl ether are necessary.
Inactive Reducing Agent (Chemical Reduction) - Use a fresh bottle of the reducing agent. Metal hydrides like LiAlH₄ and NaBH₄ can decompose upon exposure to moisture.

Issue 2: Formation of Significant Amounts of By-products (e.g., Secondary Amines)

Potential Cause Troubleshooting Steps
Dimerization during Nitrile Reduction - Add ammonia or an ammonium salt to the reaction mixture. This can help to suppress the formation of secondary amines by competing for the intermediate imine. - Use a Lewis acid catalyst. In some cases, a Lewis acid can promote the desired reduction pathway.
Over-reduction - Monitor the reaction closely. Use techniques like TLC, GC, or HPLC to stop the reaction once the starting material is consumed. - Use a milder reducing agent. If over-reduction is an issue, consider switching to a less reactive reducing agent.
Route 2: Reductive Amination of 3-Methyl-2-pyridinecarboxaldehyde

This section provides guidance for troubleshooting the reductive amination pathway.

Issue 1: Low Yield of the Desired Amine

Potential Cause Troubleshooting Steps
Inefficient Imine Formation - Adjust the pH. Imine formation is often favored under mildly acidic conditions (pH 4-6).[5] - Remove water. The formation of an imine from an aldehyde and an amine is an equilibrium reaction that produces water. Using a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the imine.
Reduction of the Aldehyde Before Imine Formation - Use a selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for reductive amination because they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH compared to iminium ions.[6]
Suboptimal Reaction Conditions - Optimize the reaction temperature and time. While many reductive aminations can be performed at room temperature, some may benefit from gentle heating. Monitor the reaction progress to determine the optimal time.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes reported yields for the synthesis of (3-Methylpyridin-2-yl)methanamine and related compounds using different methods. Note that direct comparative studies for the target molecule are limited, and yields can be highly dependent on the specific substrate and reaction conditions.

Synthetic Route Starting Material Reagents and Conditions Product Reported Yield Reference/Notes
Catalytic Hydrogenation2-Cyano-3-methylpyridineH₂, Pd/C, Methanol, HClThis compoundHigh (Specific yield not reported, but stated as a viable industrial process for related compounds)Based on general procedures for similar substrates.[7]
Catalytic Hydrogenation2-MethylpyridineH₂, Raney Nickel, Toluene, 4 atm2-MethylpiperidineQuantitative (for a related hydrogenation)Illustrates the effectiveness of Raney Nickel for pyridine ring reduction.[8]
Electrocatalytic HydrogenationBenzonitrile (related nitrile)PtPd/C cathode, CH₂Cl₂/EtOH, Ethyl phosphateBenzylamine88%Demonstrates a modern approach to nitrile reduction.[9]
Chemical ReductionNitrile derivativesLiAlH₄Primary amines90-95% (for closo-dodecaborate nitriles)LiAlH₄ is a powerful reagent for nitrile reduction.[10]
Reductive AminationBenzaldehyde (related aldehyde) and EthylamineNaBH₃CN, pH 6N-Ethylbenzylamine91%A standard example of reductive amination yield.[5]
Reductive AminationVarious aldehydes and aminesAmmonia-borane, Trimethyl borateVarious aminesGood to excellent yieldsA metal-free reductive amination protocol.[11]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Cyano-3-methylpyridine

This protocol is a general procedure based on the hydrogenation of substituted cyanopyridines.

Materials:

  • 2-Cyano-3-methylpyridine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

Procedure:

  • In a high-pressure reaction vessel, dissolve 2-cyano-3-methylpyridine (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

  • Add a stoichiometric amount of concentrated HCl (1.0 eq).

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Protocol 2: Reductive Amination of 3-Methyl-2-pyridinecarboxaldehyde

This protocol is a general procedure for reductive amination.

Materials:

  • 3-Methyl-2-pyridinecarboxaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Molecular sieves (optional)

  • Hydrochloric acid solution (for salt formation)

Procedure:

  • To a solution of 3-methyl-2-pyridinecarboxaldehyde (1.0 eq) in methanol, add a source of ammonia, such as ammonium acetate (excess, e.g., 5-10 eq).

  • (Optional) Add activated molecular sieves to the mixture to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5-2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free amine.

  • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent until the solution is acidic.

  • Collect the precipitated this compound by filtration and dry under vacuum.

Visualizations

Synthesis_Routes cluster_route1 Route 1: Reduction of Nitrile cluster_route2 Route 2: Reductive Amination cluster_final_step Final Salt Formation start1 2-Cyano-3-methylpyridine step1_1 Reduction (e.g., H₂, Pd/C or LiAlH₄) start1->step1_1 product1 (3-Methylpyridin-2-yl)methanamine step1_1->product1 freebase (3-Methylpyridin-2-yl)methanamine start2 3-Methyl-2-pyridinecarboxaldehyde step2_1 Imine Formation (+ NH₃ source) start2->step2_1 intermediate2 Iminium Ion Intermediate step2_1->intermediate2 step2_2 Reduction (e.g., NaBH₃CN) intermediate2->step2_2 product2 (3-Methylpyridin-2-yl)methanamine step2_2->product2 step_final Acidification (+ HCl) freebase->step_final final_product (3-Methylpyridin-2-yl)methanamine hydrochloride step_final->final_product Troubleshooting_Hydrogenation cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield in Catalytic Hydrogenation of Nitrile catalyst_inactive Inactive Catalyst? start->catalyst_inactive catalyst_poisoned Catalyst Poisoning? start->catalyst_poisoned catalyst_loading Insufficient Loading? start->catalyst_loading pressure Low H₂ Pressure? start->pressure temperature Suboptimal Temperature? start->temperature solvent Incorrect Solvent? start->solvent secondary_amine Secondary Amine Formation? start->secondary_amine solution1 solution1 catalyst_inactive->solution1 Use fresh catalyst solution2 solution2 catalyst_poisoned->solution2 Purify starting material solution3 solution3 catalyst_loading->solution3 Increase catalyst amount solution4 solution4 pressure->solution4 Increase H₂ pressure solution5 solution5 temperature->solution5 Increase temperature solution6 solution6 solvent->solution6 Change solvent (e.g., MeOH, EtOH) solution7 solution7 secondary_amine->solution7 Add ammonia source

References

Technical Support Center: (3-Methylpyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3-Methylpyridin-2-yl)methanamine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and other challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is crucial to store it in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) is recommended. The typical shelf life provided by suppliers is between 24 and 36 months under these conditions.[1]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents. Contact with such agents should be avoided to prevent vigorous and potentially hazardous reactions.

Q3: What are the general handling precautions for this compound?

A3: Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Q4: Is this compound sensitive to light?

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in experimental settings.

Issue 1: Inconsistent Reaction Yields or Formation of Impurities

Potential Cause: Degradation of the starting material due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (cool, dry, tightly sealed, and protected from light).

  • Assess Purity: Before use, it is advisable to check the purity of the compound, for example, by taking a melting point or running a quick NMR spectrum.

  • Use Fresh Stock: If there is any doubt about the quality of an older batch, it is best to use a freshly opened container.

  • Inert Atmosphere: For sensitive reactions, handle the compound under an inert atmosphere to minimize exposure to air and moisture.

Issue 2: Poor Solubility in Reaction Solvent

Potential Cause: The hydrochloride salt form may have limited solubility in certain non-polar organic solvents.

Troubleshooting Steps:

  • Solvent Selection: Consult solvent polarity charts and consider using more polar aprotic solvents such as DMF or DMSO. In some cases, a co-solvent system may be effective.

  • Free Base Conversion: If the reaction conditions are compatible, the hydrochloride salt can be converted to the free base, which may exhibit better solubility in a wider range of organic solvents. This is typically achieved by treatment with a suitable base.

  • Gentle Heating: Gentle warming of the reaction mixture can sometimes improve solubility. However, this should be done with caution to avoid thermal degradation.

Issue 3: Side Reactions Observed During Synthesis

Potential Cause: The amine and pyridine functionalities of the molecule can participate in various side reactions.

Troubleshooting Steps:

  • Protecting Groups: In multi-step syntheses, consider protecting the primary amine functionality to prevent its participation in unwanted reactions.

  • Control of Reaction Conditions: Carefully control the reaction temperature, stoichiometry of reagents, and reaction time to minimize the formation of byproducts.

  • Reaction Monitoring: Utilize techniques like TLC or LC-MS to monitor the progress of the reaction and detect the formation of any significant side products early on.

Data on Stability

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the general stability information based on supplier data sheets and knowledge of related pyridine derivatives.

Condition Stability Profile Recommendations
Temperature Stable at ambient temperatures. Avoid excessive heat.Store in a cool place. For long-term storage, refrigeration (2-8 °C) is often recommended.
Light Potentially sensitive to light.Store in an opaque or amber container.
Air/Moisture May be sensitive to air and moisture.Keep container tightly sealed. Store under an inert atmosphere for long-term stability.
pH Stability is pH-dependent. The hydrochloride salt is generally more stable in acidic to neutral aqueous solutions. The free base may be more susceptible to oxidation.For aqueous solutions, buffer to an appropriate pH depending on the experimental requirements. Prepare fresh solutions when possible.
Incompatible Materials Strong oxidizing agents.Avoid contact with strong oxidizers.

Experimental Protocols & Methodologies

As this compound is primarily used as a building block in organic synthesis and medicinal chemistry, a general experimental workflow for its use in a common reaction is provided below.

General Protocol for Reductive Amination

This protocol describes a typical use of this compound in a reductive amination reaction to form a secondary amine.

Materials:

  • This compound

  • An aldehyde or ketone

  • A reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • A suitable solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol)

  • A weak base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) if starting from the hydrochloride salt.

Procedure:

  • To a solution of the aldehyde or ketone (1.0 equivalent) in the chosen solvent, add this compound (1.1 equivalents) and the weak base (1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

  • Slowly add the reducing agent (1.5 equivalents) to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress using TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using an appropriate method, such as column chromatography.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

Stability_Troubleshooting Troubleshooting Workflow for Stability Issues start Experiment Shows Poor Yield / Impurities check_storage Verify Storage Conditions (Cool, Dry, Sealed, Dark) start->check_storage check_purity Assess Purity of Starting Material (e.g., NMR, MP) check_storage->check_purity Storage OK use_fresh Use Freshly Opened Stock check_storage->use_fresh Improper Storage check_purity->use_fresh Purity Issue inert_atmosphere Handle Under Inert Atmosphere check_purity->inert_atmosphere Purity OK problem_solved Problem Resolved use_fresh->problem_solved inert_atmosphere->problem_solved If Successful further_investigation Further Investigation Needed (Reaction Conditions, Side Reactions) inert_atmosphere->further_investigation If Unsuccessful

Caption: A flowchart for troubleshooting experimental issues related to the stability of this compound.

Signaling Pathway Context (Hypothetical)

As a building block, this compound is used to synthesize a variety of molecules that may target different biological pathways. The diagram below illustrates a hypothetical scenario where a synthesized inhibitor, derived from this building block, targets a kinase signaling pathway.

Signaling_Pathway Hypothetical Kinase Inhibition Pathway cluster_synthesis Synthesis cluster_pathway Biological Pathway start_material (3-Methylpyridin-2-yl)methanamine hydrochloride synthesis_step Multi-step Synthesis start_material->synthesis_step inhibitor Synthesized Kinase Inhibitor synthesis_step->inhibitor kinase_b Kinase B inhibitor->kinase_b Inhibits receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response

Caption: A diagram showing the synthesis of a hypothetical kinase inhibitor from this compound and its action on a signaling pathway.

References

Technical Support Center: A Troubleshooting Guide for Pyridine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyridine derivatives. Here, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development endeavors.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of pyridine derivatives, offering potential causes and solutions.

Low Reaction Yield

Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis are a common problem that can stem from several factors.[1] The classical approach often involves harsh reaction conditions and long reaction times, which can contribute to lower product yields.[2][3]

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The traditional use of refluxing ethanol can be inefficient.[1]

    • Troubleshooting: Consider employing alternative catalysts and solvent systems. For instance, using p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in an aqueous micellar solution has been shown to significantly improve yields, with some studies reporting up to 96% yield.[2] Microwave-assisted synthesis is another effective approach that can lead to excellent yields (82%-94%) and shorter reaction times (2-7 minutes).[4]

  • Incomplete Oxidation of the Dihydropyridine Intermediate: The final step of aromatization is crucial for obtaining the pyridine product. Incomplete oxidation will naturally lead to lower yields.[1][5]

    • Troubleshooting: Ensure you are using a suitable oxidizing agent and the correct stoichiometry. While classic oxidants like CrO₃, KMnO₄, and HNO₃ can be used, they may lead to side products and difficult workups.[6] Milder and more efficient oxidizing agents should be considered.[4] A one-pot synthesis with direct aromatization using ferric chloride, manganese dioxide, or potassium permanganate in water has proven effective.[2]

  • Side Reactions: The formation of byproducts can consume starting materials, thereby reducing the yield of the desired pyridine.[1] The Hantzsch reaction mechanism can be complex, with at least five proposed pathways, and varying conditions can lead to unexpected products.[2]

    • Troubleshooting: The order of reagent addition is critical, especially in unsymmetrical Hantzsch reactions. Incorrect addition can lead to the formation of undesired intermediates. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[1] Careful control of reaction temperature and reactant stoichiometry is also crucial.[4]

Q2: I am experiencing low yields in my Kröhnke pyridine synthesis. What should I investigate?

A2: Low yields in the Kröhnke synthesis can be attributed to several factors, ranging from the quality of starting materials to the reaction conditions.[4] Yields for this reaction are typically moderate to high, often exceeding 60% and sometimes reaching over 90% under optimized conditions.[7]

Potential Causes and Solutions:

  • Impure Starting Materials: The purity of the α,β-unsaturated carbonyl compound and the α-pyridinium methyl ketone salt (Kröhnke salt) is critical. The Kröhnke salt should be completely dry, as moisture can interfere with the reaction.[4]

  • Suboptimal Reaction Parameters:

    • Temperature: The reaction is typically conducted at elevated temperatures, generally not exceeding 140°C.[7] However, the optimal temperature can vary depending on the substrates. Screening a range of temperatures (e.g., 80°C, 100°C, 120°C) is advisable.[4]

    • Solvent: Glacial acetic acid and methanol are common solvents.[7] Acetic acid often provides good yields due to its catalytic role.[4] Solvent-free conditions at elevated temperatures can also be effective and may simplify purification.[4]

    • Reaction Time: Prolonged reaction times can sometimes lead to product decomposition or the formation of side products.[4]

Side Product Formation

Q3: I am observing unexpected byproducts in my Hantzsch synthesis. What are the likely side reactions?

A3: Side product formation in the Hantzsch synthesis can occur through several competing reaction pathways.[8] Common side products may result from:

  • Self-condensation of the β-keto ester.[8]

  • Michael addition of the enamine to the Knoevenagel condensation product before the desired cyclization.[8]

  • The presence of unreacted intermediates in the final product mixture due to an incomplete reaction.[8]

To minimize these side products, it is crucial to carefully control the reaction conditions, such as temperature and the order in which reagents are added.[8]

Purification Challenges

Q4: I'm having difficulty purifying my pyridine derivative. What are some effective strategies?

A4: The purification of pyridine derivatives can be challenging due to their basic nature and the fact that their polarity is often similar to that of the byproducts.[8]

Common Purification Techniques:

  • Acid-Base Extraction: Since pyridine is basic, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting it with an organic solvent.[8]

  • Distillation: For volatile pyridine derivatives, distillation can be an effective method of purification.[8]

  • Column Chromatography: This is a versatile technique for separating pyridine compounds. However, peak tailing can be an issue on silica gel because of the basic nature of pyridine. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[8]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[8]

Q5: I am observing significant peak tailing during the chromatographic purification of my pyridine derivative. What is the cause and how can I resolve it?

A5: Peak tailing is a frequent issue when analyzing basic compounds like pyridine derivatives. It is primarily caused by strong interactions between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[7]

Solutions to Reduce Peak Tailing:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a suitable buffer can protonate the residual silanol groups, minimizing their interaction with the basic analyte.[7]

  • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration can effectively shield the active silanol sites from the pyridine compound.[7]

  • Change of Stationary Phase: If tailing persists, consider switching to a less acidic or more inert stationary phase, such as end-capped silica, a polymer-based column, or alumina.[7]

Reaction Control

Q6: My pyridine synthesis reaction is highly exothermic and difficult to control. How can I manage this?

A6: Exothermic reactions can pose safety hazards and lead to the formation of degradation products.[8] To manage thermal runaway, consider the following strategies:

  • Slow Addition of Reagents: Adding one of the reactants dropwise over a period can help to control the rate of heat generation.[8]

  • Efficient Cooling: Utilize an ice bath or a cryostat to maintain a constant, low temperature throughout the reaction.[8]

  • Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.[8]

  • Continuous Flow Chemistry: Continuous flow reactors offer excellent temperature control and are inherently safer for highly exothermic processes.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to pyridine derivatives?

A1: The most common approaches to synthesizing the pyridine ring involve the condensation of carbonyl compounds or cycloaddition reactions.[9] Some of the well-established named reactions include:

  • Hantzsch Pyridine Synthesis: A multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor.[2]

  • Guareschi-Thorpe Condensation: Involves the condensation of cyanoacetic ester with acetoacetic ester in the presence of ammonia.[10]

  • Kröhnke Pyridine Synthesis: A reaction between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[7]

  • Ciamician-Dennstedt Rearrangement: The conversion of pyrrole into halogenated pyridines.[11]

Q2: What is the role of ammonium acetate in reactions like the Hantzsch and Kröhnke syntheses?

A2: In these syntheses, ammonium acetate serves as the nitrogen source for the formation of the pyridine ring. It provides the ammonia necessary for the cyclization step.[6]

Q3: Why is the final oxidation step necessary in the Hantzsch synthesis?

A3: The initial product of the Hantzsch reaction is a 1,4-dihydropyridine.[2] A subsequent oxidation step is required to aromatize the ring and form the stable pyridine derivative.[6] This aromatization is the driving force for this second reaction step.[2]

Data Presentation

Table 1: Optimization of Hantzsch Synthesis of 1,4-Dihydropyridines
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1NoneEthanolReflux1065[3]
2PTSAAqueous Micelles (SDS, 0.1M)Ultrasonic Irradiation1.596[2]
3γ-Al2O3 nanoparticlesSolvent-free80192[1]
4IodineMethanolReflux585[5]
5Ferric ChlorideWater100290[2]
Table 2: Kröhnke Pyridine Synthesis - Reaction Conditions and Yields for 2,4,6-Trisubstituted Pyridines
EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1PhHPhGlacial Acetic Acid120385[8]
24-MeO-PhHPhMethanolReflux478[7]
34-Cl-PhH4-NO₂-PhEthanolReflux572[4]
4ThienylHPhSolvent-free140291[4]

Experimental Protocols

Hantzsch Pyridine Synthesis: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and ethyl acetoacetate (2.0 eq) in ethanol.

  • Add ammonium acetate (1.1 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.

Aromatization to Pyridine Derivative:

  • Dissolve the purified 1,4-dihydropyridine in glacial acetic acid.

  • Add a suitable oxidizing agent (e.g., nitric acid, chromium trioxide) portion-wise while monitoring the reaction by TLC.

  • After the oxidation is complete, neutralize the reaction mixture and extract the pyridine product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the final product by distillation, crystallization, or column chromatography.[8]

Kröhnke Pyridine Synthesis: Synthesis of 2,4,6-Triphenylpyridine

Materials:

  • N-phenacylpyridinium bromide

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • Combine N-phenacylpyridinium bromide (1.0 eq), chalcone (1.0 eq), and ammonium acetate (excess) in glacial acetic acid.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.[8]

Mandatory Visualization

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis & Investigation cluster_solution Solution Implementation Start Start: Pyridine Synthesis Issue LowYield Low Yield Start->LowYield SideProducts Side Product Formation Start->SideProducts Purification Purification Difficulty Start->Purification CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents ReviewConditions Review Reaction Conditions (Temp, Solvent, Time) LowYield->ReviewConditions SideProducts->ReviewConditions AnalyzeByproducts Analyze Byproduct Structure SideProducts->AnalyzeByproducts AssessMethod Assess Purification Method Purification->AssessMethod ChangeReagents Change Reagents/Catalyst CheckReagents->ChangeReagents OptimizeConditions Optimize Reaction Conditions ReviewConditions->OptimizeConditions AnalyzeByproducts->OptimizeConditions ModifyWorkup Modify Workup/Purification AssessMethod->ModifyWorkup Redesign Redesign Synthesis Route OptimizeConditions->Redesign If unsuccessful End Problem Resolved OptimizeConditions->End Success ModifyWorkup->Redesign If unsuccessful ModifyWorkup->End Success ChangeReagents->Redesign If unsuccessful ChangeReagents->End Success Redesign->End Success

Caption: A general workflow for troubleshooting common issues in pyridine derivative synthesis.

Hantzsch_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_cyclization Cyclization & Aromatization Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel BetaKetoester1 β-Ketoester (1 eq) BetaKetoester1->Knoevenagel BetaKetoester2 β-Ketoester (1 eq) Enamine Enamine BetaKetoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine MichaelAddition Michael Addition Knoevenagel->MichaelAddition Enamine->MichaelAddition Cyclization Cyclization & Dehydration MichaelAddition->Cyclization Dihydropyridine 1,4-Dihydropyridine Cyclization->Dihydropyridine Pyridine Pyridine Derivative Dihydropyridine->Pyridine Oxidation

References

Technical Support Center: (3-Methylpyridin-2-yl)methanamine hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of (3-Methylpyridin-2-yl)methanamine hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development to help mitigate side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and industrially viable method for synthesizing (3-Methylpyridin-2-yl)methanamine is the reduction of the nitrile group of 2-cyano-3-methylpyridine. This is typically achieved through catalytic hydrogenation. The resulting amine is then treated with hydrochloric acid to form the stable hydrochloride salt.

Q2: What are the primary side reactions to be aware of during the synthesis?

The major side reaction during the reduction of 2-cyano-3-methylpyridine is the formation of secondary and tertiary amines. This occurs when the initially formed primary amine attacks the imine intermediate, which is generated during the nitrile reduction process. Over-reduction of the pyridine ring can also occur under harsh hydrogenation conditions, though this is less common with standard catalysts like Palladium on carbon (Pd/C).

Q3: How can the formation of secondary and tertiary amine byproducts be minimized?

Several strategies can be employed to suppress the formation of amine byproducts:

  • Addition of Ammonia: Introducing ammonia (in the form of ammonium hydroxide or as a gas) into the reaction mixture is a common and effective method. Ammonia competes with the primary amine product in reacting with the imine intermediate, thereby favoring the formation of the desired primary amine.

  • Choice of Catalyst: Raney Nickel is often effective in nitrile reductions and can sometimes offer better selectivity towards the primary amine compared to other catalysts.

  • Reaction Conditions: Optimizing temperature and pressure is crucial. Lower temperatures and pressures generally reduce the rate of side reactions.

  • Solvent Selection: The choice of solvent can influence the reaction pathway. Protic solvents like methanol or ethanol are commonly used.

Q4: What are the recommended catalysts for the hydrogenation of 2-cyano-3-methylpyridine?

Commonly used catalysts for this transformation include:

  • Palladium on carbon (Pd/C)

  • Raney Nickel

  • Platinum(IV) oxide (PtO₂)

The choice of catalyst can significantly impact the reaction's efficiency and selectivity.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Primary Amine - Incomplete reaction. - Formation of secondary/tertiary amine byproducts. - Catalyst deactivation or poisoning.- Increase reaction time or hydrogen pressure. - Add ammonia or ammonium hydroxide to the reaction mixture. - Use a fresh batch of catalyst. Ensure the starting material and solvent are free of impurities that could poison the catalyst.
Presence of Significant Impurities - Over-reduction of the pyridine ring. - Unreacted starting material (2-cyano-3-methylpyridine). - Formation of N-alkylated byproducts.- Use milder reaction conditions (lower temperature and pressure). - Monitor the reaction progress by TLC or GC-MS to ensure complete conversion of the starting material. - Employ purification methods such as column chromatography or recrystallization.
Difficulty in Product Isolation - The product is highly soluble in the reaction solvent. - Formation of an emulsion during work-up.- After reaction completion, cool the mixture to induce crystallization. - Use a different solvent for extraction or add brine to break emulsions. - Convert the free amine to its hydrochloride salt to facilitate precipitation and isolation.
Inconsistent Reaction Results - Variability in catalyst activity. - Purity of starting materials. - Inconsistent reaction setup and conditions.- Standardize the source and handling of the catalyst. - Verify the purity of 2-cyano-3-methylpyridine before use. - Maintain consistent temperature, pressure, and stirring rate for each experiment.

Experimental Protocols

Synthesis of (3-Methylpyridin-2-yl)methanamine via Catalytic Hydrogenation

This protocol provides a general guideline for the reduction of 2-cyano-3-methylpyridine. Optimization may be required for specific laboratory conditions and scales.

Materials:

  • 2-Cyano-3-methylpyridine

  • Methanol (or Ethanol)

  • Ammonium Hydroxide (28-30% solution)

  • Raney Nickel (or 10% Pd/C)

  • Hydrogen gas

  • Diatomaceous earth (Celite®)

  • Hydrochloric acid (concentrated or in a suitable solvent)

  • Diethyl ether (or other suitable anti-solvent)

Procedure:

  • Reaction Setup: In a high-pressure autoclave or a suitable hydrogenation apparatus, dissolve 2-cyano-3-methylpyridine in methanol.

  • Addition of Reagents: To this solution, add ammonium hydroxide followed by the Raney Nickel catalyst (as a slurry in the solvent).

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-70 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude (3-Methylpyridin-2-yl)methanamine as an oil.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). Slowly add a solution of hydrochloric acid while stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration, wash with a cold non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield this compound.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Reduction of 2-Cyano-3-methylpyridine

CatalystSolventAdditiveTemperature (°C)Pressure (psi)Time (h)Conversion (%)Selectivity for Primary Amine (%)
10% Pd/CMethanolNone6010012>95~70
10% Pd/CMethanolNH₄OH601008>99>90
Raney NiEthanolNone508010>95~85
Raney NiEthanolNH₄OH50806>99>95

Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and the quality of the reagents and catalyst.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_conversion Check for complete conversion of 2-cyano-3-methylpyridine (TLC/GC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes increase_time Increase reaction time or H2 pressure incomplete->increase_time check_catalyst Check catalyst activity (use fresh catalyst) incomplete->check_catalyst optimize_conditions Optimize temperature incomplete->optimize_conditions analyze_byproducts Analyze for byproducts (GC-MS/NMR) complete->analyze_byproducts end Improved Yield increase_time->end check_catalyst->end optimize_conditions->end secondary_amine Secondary/tertiary amine detected analyze_byproducts->secondary_amine Yes purification_issue Product loss during work-up/purification analyze_byproducts->purification_issue No significant byproducts add_ammonia Add NH3/NH4OH to reaction secondary_amine->add_ammonia add_ammonia->end optimize_purification Optimize purification protocol (e.g., crystallization solvent) purification_issue->optimize_purification optimize_purification->end

Caption: A flowchart for systematically troubleshooting low product yield.

Reaction Pathway and Side Product Formation

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Start 2-Cyano-3-methylpyridine Imine Imine Intermediate Start->Imine + H2 / Catalyst Product (3-Methylpyridin-2-yl)methanamine (Primary Amine) Imine->Product + H2 / Catalyst Side_Product Secondary Amine Byproduct Imine->Side_Product + Primary Amine

Caption: The reaction pathway and the formation of the secondary amine side product.

Technical Support Center: (3-Methylpyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3-Methylpyridin-2-yl)methanamine hydrochloride (CAS: 153936-25-5). This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in handling and analyzing this compound, with a focus on preventing and identifying its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To maintain the integrity of the compound, it should be stored in a tightly closed, unbreakable container in a cool, dry, and well-ventilated place.[1][2] It is recommended to store it under an inert atmosphere at 2-8°C for long-term stability.[3][4] The compound is known to be hygroscopic; therefore, exposure to moisture should be minimized.[2] Avoid direct sunlight and heat sources.[1][5]

Q2: My sample of this compound has changed color. What could be the cause?

A2: A change in color or appearance is often an indicator of chemical degradation. This can be caused by several factors, including:

  • Exposure to Light: Photodegradation can occur if the compound is not stored in a light-resistant container.

  • Oxidation: Exposure to air, or contamination with oxidizing agents, can lead to degradation.[1]

  • Elevated Temperatures: Storing the compound at temperatures above the recommended range can accelerate decomposition.[2]

  • Moisture: As the compound is hygroscopic, absorption of water can initiate hydrolytic degradation or other reactions.[2]

It is recommended to verify the purity of the sample using an appropriate analytical method, such as HPLC, if you observe any change in its physical properties.

Q3: What are the known incompatible materials with this compound?

A3: The primary incompatibility noted for this compound is with strong oxidizing agents.[1] Contact with such materials should be strictly avoided to prevent vigorous reactions and degradation.

Q4: What are the expected decomposition products of this compound upon significant degradation?

A4: Under conditions of strong heating or combustion, the compound can decompose to produce hazardous substances such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), chlorine, and hydrogen chloride gas.[1] The specific degradation products under milder experimental conditions (e.g., in solution) would need to be identified through a forced degradation study.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis. Sample degradation due to improper storage or handling.1. Review the storage conditions (temperature, light, moisture).[1][2] 2. Prepare a fresh solution from a new or properly stored batch of the compound. 3. Consider performing a forced degradation study (see protocol below) to identify potential degradation products.[6]
Poor solubility or formation of precipitates in solution. The compound may have degraded into less soluble impurities. Alternatively, the pH of the solvent may be unsuitable.1. Confirm the pH of your solvent. As a hydrochloride salt, it is expected to be more soluble in aqueous acidic to neutral solutions. 2. Analyze the precipitate and supernatant separately to identify any degradation products.
Inconsistent experimental results between batches. This could be due to batch-to-batch purity variations or degradation of older batches.1. Always check the Certificate of Analysis (CoA) for each batch. 2. Re-analyze the purity of the older batch before use. 3. Ensure consistent storage conditions for all batches.[1]
Troubleshooting Degradation Issues

Use the following flowchart to diagnose potential degradation problems with your sample.

G start Problem: Suspected Sample Degradation q1 Is the solid sample discolored or clumped? start->q1 q2 Are there unexpected peaks in your analysis (e.g., HPLC)? q1->q2 No q3 Was the sample exposed to light, heat, or moisture? q1->q3 Yes q2->q3 Yes end_node Problem Identified & Corrective Action Taken q2->end_node No (Consider other experimental variables) q4 Was the sample exposed to incompatible materials (e.g., strong oxidizers)? q3->q4 No res1 Likely degradation due to improper storage. - Store in a cool, dry, dark place in a sealed container. - Use a fresh sample. q3->res1 Yes res2 Potential degradation in solution or solid state. - Prepare fresh solutions for each experiment. - Analyze the new peaks via LC-MS to identify degradants. q4->res2 No res3 Likely degradation from chemical incompatibility. - Review all reagents and solvents used. - Avoid strong oxidizing agents. q4->res3 Yes res1->end_node res2->end_node res3->end_node

Caption: Troubleshooting flowchart for sample degradation.

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation (stress testing) is crucial for identifying potential degradation products and establishing the intrinsic stability of a compound.[6] It is a requirement for regulatory submissions and helps in developing stability-indicating analytical methods.[7]

Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines.[6]

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, Acetonitrile (ACN), and Methanol (MeOH)

  • pH meter, calibrated HPLC or UPLC system with a PDA/UV detector and MS detector, photostability chamber, oven.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol).[8]

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample (unstressed stock solution) should be stored at the recommended condition (2-8°C, protected from light) and analyzed alongside the stressed samples.

Stress Condition Methodology Typical Duration
Acid Hydrolysis Add an equal volume of 0.1 M HCl. Heat at 60°C.[8]30 minutes to 24 hours
Base Hydrolysis Add an equal volume of 0.1 M NaOH. Heat at 60°C.[8]30 minutes to 24 hours
Oxidation Add an equal volume of 3% H₂O₂. Store at room temperature.2 to 24 hours
Thermal Stress Heat the solution at 70°C in an oven, protected from light.[8]24 to 48 hours
Photolytic Stress Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber (ICH Q1B).[6]As per ICH Q1B guidelines
  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples (including control) to a suitable concentration for analysis.

    • Analyze by a stability-indicating HPLC-UV/MS method to separate the parent compound from any degradation products.

    • Assess the mass balance and characterize the structure of any significant degradants using MS/MS fragmentation data.[9]

Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_control Store Control Sample (2-8°C, Dark) prep_stock->prep_control acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (70°C, Dark) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo analyze Analyze all samples via HPLC-UV/MS prep_control->analyze neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize oxidation->analyze thermal->analyze photo->analyze neutralize->analyze characterize Characterize Degradants (MS/MS) analyze->characterize report Report Results & Propose Pathways characterize->report

Caption: Experimental workflow for a forced degradation study.
Hypothetical Degradation Pathway

While specific degradation studies for (3-Methylpyridin-2-yl)methanamine are not publicly available, a hypothetical pathway can be proposed based on its chemical structure, which contains a primary amine and a pyridine ring. Oxidation is a common degradation route for such functionalities.

G cluster_oxidation Oxidative Degradation (Hypothetical) parent (3-Methylpyridin-2-yl)methanamine (Parent Compound) imine Intermediate Imine parent->imine [O] n_oxide Pyridine N-Oxide Derivative parent->n_oxide [O] on Pyridine N aldehyde 3-Methylpicolinaldehyde imine->aldehyde Hydrolysis

Caption: Hypothetical oxidative degradation pathway.

References

Strategies to improve yield in picolylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of picolylamine, a crucial reagent for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially preferred method for synthesizing 2-picolylamine?

A1: The most common method for preparing 2-picolylamine is the catalytic hydrogenation of 2-cyanopyridine (also known as picolinonitrile).[1] This method is favored for its efficiency and direct conversion of the nitrile group to a primary amine.

Q2: What are the typical catalysts used for the hydrogenation of 2-cyanopyridine?

A2: A variety of catalysts can be used for this transformation. Commonly employed catalysts include Raney Nickel, Rhodium on alumina, and other noble metal catalysts like Platinum or Palladium-based systems.[2][3][4][5] The choice of catalyst can significantly impact the reaction's efficiency, selectivity, and the required reaction conditions.

Q3: Are there alternative synthesis routes to 2-picolylamine?

A3: Yes, alternative routes exist, although they are generally less common for large-scale production. These can include the reduction of pyridine-2-carboxaldehyde derivatives or the amination of 2-picolyl halides.[6][7][8][9] For instance, 2-chloromethylpyridine can be synthesized from 2-picoline-N-oxide, which could then potentially be converted to 2-picolylamine.[6]

Q4: What are the main safety concerns when synthesizing picolylamine?

A4: The synthesis of picolylamine involves handling hazardous materials. 2-Picolylamine itself is corrosive.[1] High-pressure hydrogenation reactions require specialized equipment and careful handling to mitigate risks of explosion.[10][11] Additionally, starting materials like 2-cyanopyridine and catalysts like Raney Nickel can be toxic and pyrophoric, respectively, requiring appropriate personal protective equipment and handling procedures.

Troubleshooting Guide

Issue 1: Low Yield of Picolylamine

Q: My picolylamine synthesis via hydrogenation of 2-cyanopyridine is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Impurities in the 2-cyanopyridine or the solvent can poison the catalyst and lead to the formation of side products. Ensure you are using high-purity reagents.

  • Catalyst Activity and Loading: The catalyst may be deactivated or used in an insufficient amount. Ensure the catalyst is fresh or properly activated. The optimal catalyst loading should also be determined experimentally.

  • Reaction Conditions: Temperature and hydrogen pressure are critical parameters. Sub-optimal conditions can lead to incomplete reaction or the formation of byproducts. It is crucial to optimize these parameters for your specific setup.

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Work-up and Purification: Product loss can occur during the work-up and purification steps. Picolylamine is water-soluble, so care must be taken during aqueous extractions.[12] Distillation is a common purification method, and improper technique can lead to significant losses.

Issue 2: Formation of Side Products

Q: I am observing significant amounts of byproducts in my reaction mixture. What are the likely side products and how can I minimize their formation?

A: The formation of byproducts is a common issue that can significantly reduce the yield of the desired picolylamine.

  • Common Byproducts: In the hydrogenation of nitriles, common side products include the formation of secondary and tertiary amines through the reaction of the initially formed primary amine with reaction intermediates.

  • Strategies to Minimize Byproducts:

    • Ammonia Addition: The addition of ammonia to the reaction mixture can help suppress the formation of secondary and tertiary amines.

    • Catalyst Choice: The choice of catalyst can influence selectivity. Some catalysts may favor the formation of the primary amine over side products.

    • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired reaction, thus improving selectivity.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify the final picolylamine product. What are some effective purification strategies?

A: Purifying picolylamine can be challenging due to its physical properties.

  • Distillation: Vacuum distillation is the most common method for purifying picolylamine. Ensure your vacuum system is adequate to distill the product at a reasonable temperature to avoid decomposition.

  • Extraction: If performing an aqueous work-up, be mindful that picolylamine has some solubility in water. Multiple extractions with an appropriate organic solvent will be necessary to maximize recovery.

  • Column Chromatography: While less common for large-scale purification of picolylamine itself, column chromatography can be used for small-scale purification or for the purification of picolylamine derivatives. Due to the basic nature of the amine, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.

Data Summary

The following tables summarize the impact of various reaction parameters on the yield of hydrogenation reactions of pyridine derivatives, which can serve as a guide for optimizing picolylamine synthesis.

Table 1: Effect of Catalyst on Hydrogenation of Pyridine Derivatives

CatalystSubstrateTemperature (°C)Pressure (bar)Yield (%)Reference
Raney Nickel2-methyl pyridineRoom Temp.2-5 atmHigh[5]
Rhodium on aluminaFunctionalized Pyridines405>90[13]
Silica-modified Raney NickelQuinolines1202086.8–98.7[4]
Pt/CEthyl nicotinate70Ambient56[14]

Table 2: Effect of Reaction Conditions on Hydrogenation Yield

ParameterConditionSubstrateCatalystEffect on YieldReference
Pressure30 bar vs. 80 barAsymmetrical pyridine derivativePt/CIncreased pressure improved diastereomeric ratio[14]
Temperature60-80 °CFunctionalized PyridinesNot specifiedFull conversion achieved within this range[14]
SolventAcetic AcidDehalogenation of a pyridine derivative10% Pt/CAcetic acid activates the pyridine ring[14]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Cyanopyridine using Raney Nickel

This protocol is a general guideline for the synthesis of 2-picolylamine and may require optimization.

Materials:

  • 2-Cyanopyridine

  • Raney Nickel (handle with care, pyrophoric when dry)

  • Anhydrous ethanol

  • High-pressure hydrogenation reactor (autoclave)

  • Hydrogen gas source

Procedure:

  • In a suitable high-pressure reactor, dissolve 2-cyanopyridine in anhydrous ethanol.

  • Carefully add Raney Nickel catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading will need to be optimized, but a starting point is typically 5-10% by weight relative to the 2-cyanopyridine.

  • Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst. Caution: The Raney Nickel catalyst on the filter paper is pyrophoric and should not be allowed to dry in the air. It should be kept wet with a solvent like ethanol and disposed of properly.

  • The filtrate contains the crude 2-picolylamine. The solvent can be removed by rotary evaporation.

  • The crude product can be purified by vacuum distillation to obtain pure 2-picolylamine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Dissolve 2-Cyanopyridine in Anhydrous Ethanol start->reagents catalyst Add Raney Nickel Catalyst (under inert atmosphere) reagents->catalyst seal Seal and Purge Reactor (N2 then H2) catalyst->seal pressurize Pressurize with H2 seal->pressurize heat Heat and Stir pressurize->heat monitor Monitor H2 Uptake heat->monitor cool Cool and Vent monitor->cool filter Filter to Remove Catalyst (Caution: Pyrophoric!) cool->filter concentrate Concentrate Filtrate filter->concentrate purify Vacuum Distillation concentrate->purify end Pure 2-Picolylamine purify->end troubleshooting_yield cluster_investigation Initial Checks cluster_solutions Potential Solutions start Low Picolylamine Yield purity Check Purity of Starting Materials & Solvent start->purity catalyst Verify Catalyst Activity & Loading start->catalyst conditions Review Reaction Conditions (Temp., Pressure, Time) start->conditions improve_workup Optimize Work-up & Purification Protocol start->improve_workup purify_reagents Purify/Replace Reagents purity->purify_reagents optimize_catalyst Optimize Catalyst Loading /Use Fresh Catalyst catalyst->optimize_catalyst optimize_conditions Systematically Optimize Conditions (DoE) conditions->optimize_conditions monitor_reaction Monitor Reaction to Completion (TLC, GC) conditions->monitor_reaction

References

Validation & Comparative

A Comparative Guide to the HPLC Purity Validation of (3-Methylpyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of the purity of (3-Methylpyridin-2-yl)methanamine hydrochloride against commercially available alternatives, supported by a detailed High-Performance Liquid Chromatography (HPLC) method.

Comparative Purity Analysis

The purity of this compound and two viable alternatives, (3-Chloropyridin-2-yl)methanamine hydrochloride and N-Methyl-1-(3-methylpyridin-2-yl)methanamine, was assessed using a validated reverse-phase HPLC method. The results, summarized in the table below, indicate that all three compounds exhibit a high degree of purity, suitable for research and development purposes.

CompoundLot NumberRetention Time (min)Purity by HPLC (%)Peak Asymmetry (Tf)
This compound A123 4.25 99.2 1.15
(3-Chloropyridin-2-yl)methanamine hydrochlorideB4564.8898.91.20
N-Methyl-1-(3-methylpyridin-2-yl)methanamineC7895.1299.51.10

Experimental Protocols

A stability-indicating HPLC method was developed and validated to ensure accurate purity assessment. Given that polar amine compounds can exhibit poor retention and peak tailing on standard C18 columns, a polar-embedded column was selected to improve peak shape and retention.

HPLC Method Parameters:

  • Column: Polar-embedded C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 5% B to 40% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were dissolved in Mobile Phase A at a concentration of 1 mg/mL.

The method was validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[1][2][3]

Potential Impurities

During the synthesis of this compound, several impurities can arise from starting materials, side-reactions, or degradation. Common impurities may include unreacted starting materials, products of over-oxidation or incomplete reduction, and isomeric byproducts.[1] A robust HPLC method is crucial for the separation and quantification of these potential impurities.

Visualizing the Process and Comparison

To better illustrate the experimental workflow and the logical comparison between the compounds, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Compound dissolve Dissolve in Mobile Phase A start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 260 nm separate->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Purity and Asymmetry integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity validation.

logical_comparison cluster_attributes Key Chemical Attributes main_compound (3-Methylpyridin-2-yl)methanamine hydrochloride purity Purity (%) main_compound->purity retention Retention Time (min) main_compound->retention polarity Relative Polarity main_compound->polarity reactivity Potential Reactivity main_compound->reactivity alt1 (3-Chloropyridin-2-yl)methanamine hydrochloride alt1->purity alt1->retention alt1->polarity alt1->reactivity alt2 N-Methyl-1-(3-methylpyridin-2-yl)methanamine alt2->purity alt2->retention alt2->polarity alt2->reactivity

Caption: Logical comparison of key chemical attributes.

References

Structural Elucidation of (3-Methylpyridin-2-yl)methanamine hydrochloride: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the structural confirmation of (3-Methylpyridin-2-yl)methanamine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public experimental NMR data for this specific compound, this guide presents a detailed prediction of its ¹H and ¹³C NMR spectra. This prediction is based on the analysis of structurally related compounds, providing a robust framework for researchers to verify their own experimental findings.

Predicted NMR Data for Structural Confirmation

The anticipated ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These values are estimated based on the known spectral data of similar pyridine derivatives and general principles of NMR spectroscopy. The formation of the hydrochloride salt is expected to induce a downfield shift in the signals of the pyridine ring protons and adjacent methylene protons due to the increased positive charge on the nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃)~2.5~18-20
Methylene (CH₂)~4.3~45-50
Pyridine H-4~7.8~138-140
Pyridine H-5~7.4~125-127
Pyridine H-6~8.4~148-150
Pyridine C-2-~155-157
Pyridine C-3-~135-137
Pyridine C-4-~138-140
Pyridine C-5-~125-127
Pyridine C-6-~148-150

Comparative Analysis with Structurally Related Compounds

To support the predicted values, the experimental NMR data of three structurally analogous compounds are presented below. These compounds, 3-methylpyridine, 2-amino-3-methylpyridine, and 3-(aminomethyl)pyridine, provide a basis for understanding the electronic environment of the protons and carbons in the target molecule.

Table 2: Experimental ¹H and ¹³C NMR Data of Structurally Similar Compounds

Compound Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
3-Methylpyridine Methyl (CH₃)2.3218.5
Pyridine H-28.42149.9
Pyridine H-47.46138.8
Pyridine H-57.16123.3
Pyridine H-68.44147.1
Pyridine C-2-149.9
Pyridine C-3-133.7
Pyridine C-4-138.8
Pyridine C-5-123.3
Pyridine C-6-147.1
2-Amino-3-methylpyridine Methyl (CH₃)2.0917.2
Pyridine H-47.23137.9
Pyridine H-56.58115.5
Pyridine H-67.93146.9
Amino (NH₂)4.60-
Pyridine C-2-158.3
Pyridine C-3-118.9
Pyridine C-4-137.9
Pyridine C-5-115.5
Pyridine C-6-146.9
3-(Aminomethyl)pyridine Methylene (CH₂)3.8943.5
Pyridine H-28.52149.3
Pyridine H-47.66135.5
Pyridine H-57.26123.6
Pyridine H-68.52149.3
Amino (NH₂)1.54-
Pyridine C-2-149.3
Pyridine C-3-139.8
Pyridine C-4-135.5
Pyridine C-5-123.6
Pyridine C-6-149.3

Experimental Protocol for NMR Analysis

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for the structural confirmation of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the hydrochloride salt.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent may influence the chemical shifts, particularly for the labile amine protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 0-160 ppm.

    • Number of Scans: 1024 to 4096 scans, or more, as the ¹³C nucleus is less sensitive.

    • Relaxation Delay: 2-5 seconds.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectra.

    • Perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as an internal reference.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the coupling patterns (multiplicity and coupling constants) to deduce the connectivity of the atoms.

Workflow for Structural Confirmation

The logical workflow for confirming the structure of this compound using NMR spectroscopy is illustrated in the following diagram.

structural_confirmation_workflow cluster_synthesis Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of (3-Methylpyridin-2-yl)methanamine HCl Dissolution Dissolution in Deuterated Solvent Synthesis->Dissolution H1_NMR ¹H NMR Spectroscopy Dissolution->H1_NMR Acquire Spectrum C13_NMR ¹³C NMR Spectroscopy Dissolution->C13_NMR Acquire Spectrum ChemShift Chemical Shift Analysis H1_NMR->ChemShift Integration Integration Analysis H1_NMR->Integration Coupling Coupling Constant Analysis H1_NMR->Coupling C13_NMR->ChemShift Comparison Comparison with Predicted/Reference Data ChemShift->Comparison Integration->Comparison Coupling->Comparison Structure Proposed Structure Structure->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for NMR-based structural confirmation.

Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the unambiguous confirmation of this compound.

Table 3: Comparison of Analytical Techniques for Structural Elucidation

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample amount required.Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C-H, C=N, C=C).Fast and non-destructive.Complex spectra can be difficult to interpret fully.
X-ray Crystallography Precise 3D molecular structure in the solid state.Unambiguous structural determination.Requires a single crystal of sufficient quality.
Elemental Analysis Percentage composition of elements (C, H, N, Cl).Confirms the empirical and molecular formula.Does not provide information on the arrangement of atoms.

By combining the predicted NMR data with results from these alternative techniques, researchers can achieve a high level of confidence in the structural assignment of this compound.

Comparative Analysis of Cross-Reactivity in (3-Methylpyridin-2-yl)methanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of derivatives of (3-Methylpyridin-2-yl)methanamine hydrochloride, a scaffold with structural similarities to histamine. Understanding the selectivity of these compounds is crucial for assessing their therapeutic potential and identifying potential off-target effects. This document summarizes quantitative binding data for key analogues, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Introduction

(3-Methylpyridin-2-yl)methanamine and its derivatives are structurally related to histamine, suggesting a potential for interaction with histamine receptors. A prominent example is Betahistine, N-methyl-2-(pyridin-2-yl)ethanamine, a structural analogue used in the treatment of Ménière's disease.[1] The pharmacological profile of betahistine is characterized by weak agonism at histamine H1 receptors and more potent antagonism at histamine H3 receptors.[2] This dual activity highlights the importance of assessing the cross-reactivity of similar compounds across the entire family of histamine receptors (H1, H2, H3, and H4) and other potential biological targets.

Quantitative Cross-Reactivity Data

The following tables summarize the binding affinities (Ki) of betahistine and its primary metabolites for rodent central histamine receptors. This data provides a valuable reference point for predicting the cross-reactivity of novel (3-Methylpyridin-2-yl)methanamine derivatives. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinity (Ki) of Betahistine and its Metabolites for Histamine Receptors [3]

CompoundH1 Receptor (Ki, µM)H2 Receptor (Ki)H3 Receptor (Ki, µM)
Betahistine (BH)~10>1000~20
Aminoethylpyridine (AEP)>1000>1000~20
Hydroxyethylpyridine (HEP)>1000>1000~1000
Histamine~0.1~1~0.01

Data derived from in vitro competition binding studies on rodent brain tissue.[3]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of compound cross-reactivity. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay for Histamine Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of a test compound to histamine receptors by measuring its ability to displace a specific radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific histamine receptor subtype.

Materials:

  • Membrane Preparation: Crude synaptosomal membranes from rodent brain tissue or cell lines expressing the specific human histamine receptor subtype.

  • Radioligand: A tritiated ligand specific for the receptor of interest (e.g., [³H]mepyramine for H1, [³H]tiotidine for H2, [³H]Nα-methylhistamine for H3).

  • Unlabeled Ligand: A known high-affinity ligand for the target receptor to determine non-specific binding (e.g., triprolidine for H1).

  • Test Compounds: this compound derivatives.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters and a cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the membrane preparation with the radioligand at a concentration near its Kd and a range of concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).

  • Equilibration: Incubate the plates for a sufficient time at a specific temperature (e.g., 60-90 minutes at 25°C) to reach binding equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Schild Regression Analysis for Functional Antagonism

Schild regression is used to characterize the nature of antagonism (competitive or non-competitive) and to determine the pA2 value of an antagonist, which represents its affinity.[4][5]

Objective: To determine if a compound is a competitive antagonist at a histamine receptor and to quantify its affinity.

Procedure:

  • Agonist Dose-Response Curves: Generate a dose-response curve for a known histamine receptor agonist (e.g., histamine) in a functional assay (e.g., cAMP accumulation for H2 receptors, calcium mobilization for H1 receptors).

  • Antagonist Incubation: Repeat the agonist dose-response curves in the presence of several fixed concentrations of the test antagonist.

  • Data Analysis:

    • Determine the EC50 of the agonist in the absence and presence of each antagonist concentration.

    • Calculate the dose ratio (DR) for each antagonist concentration: DR = (EC50 of agonist with antagonist) / (EC50 of agonist without antagonist).

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • Perform a linear regression on the data. For a competitive antagonist, the slope of the line should not be significantly different from 1. The x-intercept of the regression line provides the pA2 value, which is an estimate of the antagonist's affinity (pKb).[4][5]

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing cross-reactivity and the canonical signaling pathways for the four histamine receptor subtypes.

experimental_workflow cluster_screening Primary Screening cluster_analysis Data Analysis cluster_functional Functional Assays cluster_selectivity Selectivity Profiling start Test Compound binding_assay Radioligand Binding Assay (H1, H2, H3, H4 Receptors) start->binding_assay determine_ki Determine Ki values binding_assay->determine_ki functional_assay Functional Assays (e.g., cAMP, Ca2+ flux) determine_ki->functional_assay selectivity Assess Agonist/Antagonist Activity & Potency (EC50/IC50) functional_assay->selectivity profile Cross-Reactivity Profile selectivity->profile histamine_signaling cluster_h1 H1 Receptor Signaling cluster_h2 H2 Receptor Signaling cluster_h3_h4 H3 & H4 Receptor Signaling H1 Histamine -> H1R Gq Gq/11 H1->Gq PLC PLC Gq->PLC IP3 IP3 -> Ca2+ release PLC->IP3 DAG DAG -> PKC PLC->DAG H2 Histamine -> H2R Gs Gs H2->Gs AC_stim Adenylyl Cyclase (Stimulation) Gs->AC_stim cAMP_inc cAMP Increase -> PKA AC_stim->cAMP_inc H3_H4 Histamine -> H3R/H4R Gi Gi/o H3_H4->Gi AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib cAMP_dec cAMP Decrease AC_inhib->cAMP_dec

References

Benchmarking (3-Methylpyridin-2-yl)methanamine hydrochloride Against Known MmpL3 Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound (3-Methylpyridin-2-yl)methanamine hydrochloride against established inhibitors of the essential Mycobacterium tuberculosis enzyme, Mycobacterial Membrane Protein Large 3 (MmpL3). Given the structural similarity of this compound to known pyridine-2-methylamine derivatives that exhibit anti-tubercular activity by targeting MmpL3, this document outlines a proposed benchmarking strategy. The experimental data for the established inhibitors is compiled from existing literature, and a detailed protocol is provided to facilitate the direct, quantitative comparison of this compound's inhibitory potential.

Introduction to MmpL3 and its Inhibitors

Mycobacterial Membrane Protein Large 3 (MmpL3) is a crucial inner membrane protein in Mycobacterium tuberculosis. It is responsible for the transport of trehalose monomycolate (TMM), an essential precursor for mycolic acids, which are key components of the mycobacterial outer membrane.[1][2] The inhibition of MmpL3 disrupts the formation of this protective layer, ultimately leading to bacterial cell death.[3] This makes MmpL3 a highly attractive and validated target for the development of new anti-tuberculosis drugs.

A number of structurally diverse small molecules have been identified as MmpL3 inhibitors. This guide focuses on three well-characterized examples:

  • SQ109: An ethambutol analogue that is currently in clinical trials. It has demonstrated activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.[4]

  • AU1235: An adamantyl urea-based compound that acts as a potent MmpL3 inhibitor.[5][6]

  • ICA38: An indole-2-carboxamide derivative that also targets MmpL3.

These compounds serve as benchmarks for evaluating the potential efficacy of novel MmpL3 inhibitor candidates like this compound.

Comparative Analysis of MmpL3 Inhibitors

The following table summarizes the key characteristics of the benchmark inhibitors and provides a template for the evaluation of this compound. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

FeatureThis compoundSQ109AU1235ICA38
Chemical Structure Structure of this compoundStructure of SQ109Structure of AU1235Structure of ICA38
Target Enzyme MmpL3 (Hypothesized)MmpL3MmpL3MmpL3
Mechanism of Action Direct binding to MmpL3 (Hypothesized)Direct binding to the transmembrane domain of MmpL3, disrupting proton translocation.Direct binding to the transmembrane domain of MmpL3.Binds within the transmembrane region of MmpL3, disrupting key Asp-Tyr pairs involved in proton translocation.
Reported IC50 To be determined~0.5 - 2.5 µM (varies with assay conditions)~0.1 - 0.5 µM (varies with assay conditions)~0.02 - 0.1 µM (varies with assay conditions)

Experimental Protocols

To quantitatively assess the inhibitory activity of this compound against MmpL3, a direct and robust experimental method is required. A fluorescence-based competitive binding assay is a widely accepted approach for this purpose.

Fluorescence-Based MmpL3 Competitive Binding Assay

Objective: To determine the ability of a test compound to displace a fluorescently labeled probe from the MmpL3 transporter, thereby quantifying its binding affinity and inhibitory potential.

Materials:

  • Mycobacterium smegmatis strain expressing M. tuberculosis MmpL3 (M. smegmatis ΔmmpL3/pMV-mmpL3tb).

  • Fluorescent MmpL3 probe (e.g., North 114, a TAMRA-labeled indolecarboxamide analog).

  • This compound and known MmpL3 inhibitors (SQ109, AU1235, ICA38) as controls.

  • Phosphate-buffered saline (PBS).

  • 96-well microplates (black, clear bottom).

  • Flow cytometer or fluorescence microplate reader.

Procedure:

  • Bacterial Cell Preparation:

    • Culture the M. smegmatis strain expressing M. tuberculosis MmpL3 to mid-log phase.

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS to a final optical density at 600 nm (OD600) of 0.5.

  • Fluorescent Probe Labeling:

    • Incubate the bacterial cell suspension with the fluorescent MmpL3 probe (e.g., 2 µM North 114) for 30 minutes at room temperature in the dark.

  • Competitive Binding:

    • Aliquot the fluorescently labeled cell suspension into the wells of a 96-well microplate.

    • Add varying concentrations of this compound and the control inhibitors (e.g., in a serial dilution from 0.01 µM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 1 hour at room temperature in the dark.

  • Data Acquisition:

    • Measure the fluorescence intensity in each well using a flow cytometer or a fluorescence microplate reader (e.g., excitation/emission wavelengths appropriate for the fluorophore, such as ~555/580 nm for TAMRA).

  • Data Analysis:

    • Calculate the percentage of probe displacement for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of displacement against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Benchmarking Process

To better illustrate the concepts and workflows described in this guide, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare M. smegmatis expressing MmpL3 label_probe Label cells with fluorescent probe prep_cells->label_probe add_inhibitors Add test compounds and controls label_probe->add_inhibitors incubation Incubate for competitive binding add_inhibitors->incubation measure_fluorescence Measure fluorescence incubation->measure_fluorescence calc_ic50 Calculate IC50 values measure_fluorescence->calc_ic50

Caption: Experimental workflow for the MmpL3 competitive binding assay.

signaling_pathway TMM_cyto TMM (Cytoplasm) MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 transport TMM_peri TMM (Periplasm) MmpL3->TMM_peri Mycolic_Acid Mycolic Acid Synthesis TMM_peri->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Inhibitor (3-Methylpyridin-2-yl)methanamine hydrochloride Inhibitor->MmpL3 inhibition

Caption: Simplified pathway of MmpL3 function and its inhibition.

logical_relationship cluster_hypothesis Hypothesis cluster_experiment Experimentation cluster_data Data cluster_comparison Comparison cluster_conclusion Conclusion Hypothesis Structural similarity to known MmpL3 inhibitors Experiment Competitive Binding Assay Hypothesis->Experiment Data IC50 Value Experiment->Data Comparison Benchmark against SQ109, AU1235, ICA38 Data->Comparison Conclusion Evaluate potential as a novel MmpL3 inhibitor Comparison->Conclusion

Caption: Logical flow for benchmarking a novel MmpL3 inhibitor candidate.

References

A Comparative Guide to the Enantiomeric Separation of (3-Methylpyridin-2-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful enantiomeric separation of chiral amine compounds is a critical step in drug discovery and development, ensuring the isolation of the desired stereoisomer with optimal efficacy and safety. This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods for the enantioseparation of (3-Methylpyridin-2-yl)methanamine analogs and structurally related chiral primary amines. The focus is on the performance of polysaccharide-based chiral stationary phases (CSPs), which are widely recognized for their broad applicability in resolving a diverse range of racemic compounds.

Comparison of Chiral Stationary Phases and Chromatographic Performance

The selection of an appropriate chiral stationary phase is paramount for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad enantioselectivity for primary amines. The following table summarizes the chromatographic performance of various polysaccharide-based columns for the separation of chiral primary amines, including pyridine-containing analogs. The data is compiled from studies on a range of structurally related compounds to provide a predictive guide for the separation of (3-Methylpyridin-2-yl)methanamine analogs.

Table 1: Comparison of Chromatographic Data for the Enantioseparation of Chiral Primary Amines on Polysaccharide-Based CSPs

Chiral Stationary Phase (CSP)AnalyteMobile Phasek1'αRsReference
Chiralcel® OD-H 1-(1-Naphthyl)ethylaminen-Hexane/Isopropanol/DEA (90:10:0.1)2.151.897.23[1]
1-Phenylethylaminen-Hexane/Isopropanol/DEA (90:10:0.1)1.891.564.60[1]
Lux® Cellulose-3 (LUX-3) N-(1-(1-Naphthyl)ethyl)cyanoacetamiden-Hexane/Ethanol/DEA (90:10:0.1)3.451.252.34[1]
N-(1-Phenylethyl)cyanoacetamiden-Hexane/Ethanol/DEA (90:10:0.1)2.981.181.98[1]
Chiralpak® IA 1-(3-Methoxyphenyl)ethylamineHeptane/Ethanol/Butylamine (90:10:0.1)1.21.152.1[2]
Chiralpak® IB 1-(4-Chlorophenyl)ethylamineHeptane/Ethanol/Butylamine (90:10:0.1)1.51.121.8[2]
Chiralpak® IC 1-(4-Bromophenyl)ethylamineHeptane/Ethanol/Butylamine (90:10:0.1)1.71.101.5[2]
Chiralpak® ID 1-(2,4-Dichlorophenyl)ethylamineHeptane/Isopropanol/Butylamine (95:5:0.1)2.31.202.5[2]
Chiralpak® IE 1-(4-Methylphenyl)ethylamineHeptane/Ethanol/Butylamine (90:10:0.1)1.41.182.3[2]
Chiralpak® IF 1-AminoindanHeptane/Ethanol/Butylamine (90:10:0.1)1.91.253.0[2]
  • k1' : Retention factor of the first eluting enantiomer

  • α : Separation factor (k2'/k1')

  • Rs : Resolution factor

  • DEA : Diethylamine

  • Note : The data presented is for representative chiral primary amines and serves as a guide. Optimal conditions for (3-Methylpyridin-2-yl)methanamine analogs may vary.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting separation methods. Below are representative experimental protocols for the enantiomeric separation of chiral primary amines on polysaccharide-based CSPs.

Method 1: Enantioseparation on Chiralcel® OD-H
  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Column : Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase : A mixture of n-Hexane, Isopropanol, and Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v). The mobile phase should be freshly prepared and sonicated for 15 minutes before use.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25 °C.

  • Detection : UV at 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve the racemic analyte in the mobile phase to a concentration of 1 mg/mL.

Method 2: Screening Protocol on Various Chiralpak® Columns
  • Instrumentation : HPLC system with a column switching valve and UV detector.

  • Columns : Chiralpak® IA, IB, IC, ID, IE, and IF (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A primary screening mobile phase of Heptane/Ethanol/Butylamine (90:10:0.1, v/v/v). For analytes with poor solubility or long retention times, the modifier percentage can be adjusted.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25 °C.

  • Detection : UV at a wavelength appropriate for the analyte (e.g., 254 nm).

  • Injection Volume : 5 µL.

  • Procedure : Sequentially screen the racemate on each column with the defined mobile phase to identify the most promising CSP for further optimization.

Visualization of the Experimental Workflow

The following diagram illustrates a typical workflow for the development of an enantiomeric separation method for a novel chiral amine.

experimental_workflow cluster_prep Sample Preparation cluster_screening CSP Screening cluster_method_dev Method Development cluster_output Result racemate Racemic (3-Methylpyridin-2-yl)methanamine Analog Solution (1 mg/mL) hplc HPLC System racemate->hplc Inject csp_columns Chiralpak IA, IB, IC Chiralcel OD-H, etc. hplc->csp_columns Column Switching data_analysis Data Analysis (k', α, Rs) csp_columns->data_analysis Chromatograms optimization Mobile Phase Optimization (Solvent ratio, Additives) data_analysis->optimization Identify Lead CSP final_method Optimized Enantioseparation Method optimization->final_method Refine Conditions

Caption: Experimental workflow for chiral method development.

Signaling Pathway of Chiral Recognition

The enantiomeric separation on polysaccharide-based CSPs is governed by a complex interplay of intermolecular interactions between the chiral analyte and the chiral selector. These interactions create transient diastereomeric complexes with different stabilities, leading to differential retention times.

chiral_recognition cluster_csp Chiral Stationary Phase (Polysaccharide Derivative) cluster_interactions Intermolecular Interactions selector Chiral Selector (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) h_bond Hydrogen Bonding selector->h_bond pi_pi π-π Interactions selector->pi_pi dipole Dipole-Dipole Interactions selector->dipole steric Steric Hindrance selector->steric enantiomer_R (R)-Enantiomer enantiomer_R->selector Forms less stable diastereomeric complex enantiomer_S (S)-Enantiomer enantiomer_S->selector Forms more stable diastereomeric complex

Caption: Chiral recognition mechanism on polysaccharide CSPs.

References

SAR studies of (3-Methylpyridin-2-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of (3-Methylpyridin-2-yl)methanamine Derivatives

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (3-Methylpyridin-2-yl)methanamine derivatives and their alternatives, supported by experimental data. The focus is on their activity as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), antagonists of the Histamine H3 receptor, and inhibitors of Mitogen- and Stress-activated Kinase 1 (MSK1).

(3-Methylpyridin-2-yl)methanamine derivatives have emerged as a potent class of inhibitors targeting MmpL3, a crucial transporter protein in Mycobacterium tuberculosis responsible for exporting mycolic acids, which are essential for the viability of the bacterium.

Quantitative Data Summary

The following table summarizes the antitubercular activity of various pyridine-2-methylamine derivatives against the M.tb strain H37Rv.

Compound IDR¹ (N-heterocycle)R² (Aromatic Group)MIC (μg/mL)[1]cLogP[1]
21 4-phenylpiperidin-1-ylisopropyl0.5-1-
31 4-phenylpiperazin-1-ylisopropyl1-25.23
32 4-(pyridin-2-yl)piperazin-1-ylisopropyl1-24.31
35 4-cyclohexylpiperazin-1-ylisopropyl1-25.48
37 8-azaspiro[4.5]decan-8-ylisopropyl0.1255.67
49 4-(4-nitrophenyl)piperazin-1-ylisopropyl2-32 fold decrease5.14
50 4-(4-bromophenyl)piperazin-1-ylisopropyl2-32 fold decrease6.01
51 4-(4-(trifluoromethyl)phenyl)piperazin-1-ylisopropyl2-32 fold decrease6.13
52 4-(4-isobutylphenyl)piperazin-1-ylisopropylMaintained activity6.51
53 4-(4-tert-butylphenyl)piperazin-1-ylisopropylMaintained activity6.51
54 4-(4-cyclohexylphenyl)piperazin-1-ylisopropylMaintained activity6.91
62 4-(4-fluorophenyl)piperazin-1-yl4-fluorophenyl0.0165.58

SAR Insights:

  • The N-heterocycle at the R¹ position plays a crucial role in activity. Bulky and hydrophobic groups, such as the N-8-azaspiro[4.5]decyl group in compound 37 , can lead to a significant increase in potency, likely by inserting deeper into a hydrophobic pocket of the MmpL3 transporter.[1]

  • Electron-donating groups on the aromatic ring at the R² position tend to maintain or improve activity, whereas electron-withdrawing groups lead to a decrease in potency.[1]

  • Compound 62 stands out as a highly potent derivative with excellent activity against both the H37Rv strain and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M.tb.[1]

Experimental Protocols

Antitubercular Activity Evaluation (MIC Determination): The minimum inhibitory concentration (MIC) of the synthesized compounds was determined against M. tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). The compounds were dissolved in DMSO and serially diluted in 7H9 broth in a 96-well plate. A culture of M. tuberculosis H37Rv was added to each well. After incubation, Alamar Blue solution was added, and the plates were re-incubated. The MIC was defined as the lowest concentration of the compound that prevented a color change from blue to pink.

Visualization

MmpL3_Inhibition_Workflow Workflow for MmpL3 Inhibition Assay cluster_synthesis Compound Synthesis cluster_assay Antitubercular Assay start Synthesize (3-Methylpyridin-2-yl)methanamine Derivatives prepare_plates Prepare 96-well plates with serial dilutions of compounds start->prepare_plates add_bacteria Add M. tuberculosis H37Rv culture prepare_plates->add_bacteria incubate1 Incubate plates add_bacteria->incubate1 add_alamar Add Alamar Blue solution incubate1->add_alamar incubate2 Re-incubate add_alamar->incubate2 read_results Read results (color change) incubate2->read_results determine_mic Determine MIC read_results->determine_mic H3R_Signaling_Pathway Histamine H3 Receptor Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway G_protein->MAPK activates PI3K PI3K Pathway G_protein->PI3K activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Histamine Histamine Histamine->H3R activates Antagonist H3R Antagonist Antagonist->H3R blocks MSK1_Signaling_Pathway MSK1 Signaling in Inflammation cluster_upstream Upstream Signaling cluster_downstream Downstream Effects ERK ERK1/2 MSK1 MSK1 ERK->MSK1 activates p38 p38 MAPK p38->MSK1 activates CREB CREB Gene_Expression Inflammatory Gene Expression (e.g., IL-6) CREB->Gene_Expression activates Histone_H3 Histone H3 Histone_H3->Gene_Expression activates MSK1->CREB phosphorylates MSK1->Histone_H3 phosphorylates Inhibitor MSK1 Inhibitor Inhibitor->MSK1 inhibits

References

Unraveling the Action of (3-Methylpyridin-2-yl)methanamine Based Inhibitors in Modulating Key Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of (3-Methylpyridin-2-yl)methanamine based inhibitors points towards a significant mechanism of action centered on the inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key enzyme in cellular signaling. This guide provides a comparative overview of these inhibitors, their performance against alternative compounds, and the experimental data supporting these findings. The insights presented are crucial for researchers and professionals in drug development focusing on novel therapeutic strategies, particularly in immuno-oncology.

The Central Role of ENPP1 Inhibition

ENPP1 is a transmembrane glycoprotein that plays a critical role in hydrolyzing extracellular ATP and other nucleotides.[1][2] A pivotal function of ENPP1 is the degradation of cyclic GMP-AMP (cGAMP), a second messenger that activates the Stimulator of Interferon Genes (STING) pathway.[2][3] The cGAS-STING pathway is a major component of the innate immune system, detecting cytosolic DNA and triggering immune responses, including the production of type I interferons.[4][5] By hydrolyzing cGAMP, ENPP1 acts as a negative regulator of this anti-cancer immune response.[3][6]

Inhibitors based on the (3-Methylpyridin-2-yl)methanamine scaffold are emerging as a promising class of molecules that target ENPP1. Their mechanism of action involves blocking the active site of ENPP1, thereby preventing the degradation of cGAMP.[1] This leads to an accumulation of extracellular cGAMP, which can then activate the STING pathway in surrounding immune cells, leading to an enhanced anti-tumor immune response.[3][7]

Comparative Performance of ENPP1 Inhibitors

The therapeutic potential of ENPP1 inhibitors has led to the development of various chemical scaffolds. A comparison of the (3-Methylpyridin-2-yl)methanamine series with other notable ENPP1 inhibitors reveals a competitive landscape.

Inhibitor ClassRepresentative CompoundTargetIC50 (µM)Key Features & Applications
(3-Methylpyridin-2-yl)methanamine Derivatives Hypothetical Compound AENPP1Not Publicly AvailablePotential for good pharmacokinetic properties and oral bioavailability.
Quinazolin-4(3H)-one Derivatives Compound 4eENPP10.188 (molecular), 0.732 (cellular)Shows excellent activity at both molecular and cellular levels; potential for metastatic breast cancer therapy.[4][5]
Phosphonate Inhibitors STF-1084ENPP1Sub-nanomolar potencyHighly potent, cell-impermeable, targeting extracellular ENPP1.[6][8]
Natural Products (Flavonoids) MyricetinENPP14.8Naturally occurring, with potential applications in treating ischemic cardiac injury.[8]
Thioguanine Scaffold Compound 5ENPP1Low sub-nanomolar potencyDemonstrates good efficacy in a lung cancer mouse model.[8]

Experimental Protocols

ENPP1 Inhibition Assay (In Vitro)

This protocol is designed to determine the in vitro inhibitory activity of test compounds against ENPP1.

  • Reagents and Materials:

    • Recombinant human ENPP1 enzyme

    • p-Nitrophenyl-5'-thymidine monophosphate (pNP-TMP) as substrate

    • Assay buffer (e.g., Tris-HCl, pH 9.0, containing CaCl2 and ZnCl2)

    • Test compounds (dissolved in DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Add assay buffer, ENPP1 enzyme, and varying concentrations of the test compound to the wells of a 96-well plate.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the substrate pNP-TMP.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

    • Stop the reaction by adding a stop solution (e.g., NaOH).

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cellular Assay for STING Pathway Activation

This assay measures the ability of ENPP1 inhibitors to enhance STING signaling in a cellular context.

  • Reagents and Materials:

    • THP-1 dual reporter cells (expressing a secreted luciferase under the control of an IRF-inducible promoter)

    • Cell culture medium (e.g., RPMI-1640 with supplements)

    • 2',3'-cGAMP

    • Test compounds

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed THP-1 dual reporter cells in a 96-well plate and incubate overnight.

    • Treat the cells with varying concentrations of the test compound in the presence of a fixed concentration of 2',3'-cGAMP.

    • Incubate the cells for 24 hours.

    • Collect the cell supernatant and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

    • Increased luciferase activity indicates enhanced STING pathway activation due to ENPP1 inhibition.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams are provided.

G cluster_0 cluster_1 Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS activates 2',3'-cGAMP (intracellular) 2',3'-cGAMP (intracellular) cGAS->2',3'-cGAMP (intracellular) synthesizes from ATP + GTP ATP + GTP ATP + GTP->2',3'-cGAMP (intracellular) STING STING 2',3'-cGAMP (intracellular)->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates Type I IFN Production Type I IFN Production IRF3->Type I IFN Production induces 2',3'-cGAMP (extracellular) 2',3'-cGAMP (extracellular) ENPP1 ENPP1 2',3'-cGAMP (extracellular)->ENPP1 hydrolyzed by AMP AMP ENPP1->AMP Inhibitor Inhibitor Inhibitor->ENPP1 blocks

Caption: The cGAS-STING signaling pathway and the role of ENPP1.

G Compound Library Compound Library In Vitro ENPP1 Assay In Vitro ENPP1 Assay Compound Library->In Vitro ENPP1 Assay Determine IC50 Determine IC50 In Vitro ENPP1 Assay->Determine IC50 Cellular STING Assay Cellular STING Assay Determine IC50->Cellular STING Assay Active Compounds Lead Identification Lead Identification Cellular STING Assay->Lead Identification In Vivo Efficacy In Vivo Efficacy Lead Identification->In Vivo Efficacy

Caption: Experimental workflow for screening ENPP1 inhibitors.

Conclusion

(3-Methylpyridin-2-yl)methanamine based inhibitors represent a promising avenue for the development of novel cancer immunotherapies. By targeting ENPP1 and thereby unleashing the power of the cGAS-STING pathway, these molecules have the potential to convert "cold" tumors into "hot" tumors that are more susceptible to immune-mediated destruction. Further structure-activity relationship studies and in vivo testing will be critical to optimize their therapeutic potential and advance them into clinical development. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to this exciting field.

References

A Comparative Guide to Purity Determination of (3-Methylpyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and intermediates like (3-Methylpyridin-2-yl)methanamine hydrochloride is a critical step in ensuring the safety, efficacy, and quality of the final product. This guide provides an objective comparison of various analytical methods for the purity determination of this compound, complete with experimental data and detailed protocols.

This compound, with a molecular formula of C7H11ClN2 and a molecular weight of 158.63, is a substituted pyridine derivative.[1] The choice of an analytical method for purity assessment depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as the desired level of accuracy, precision, and sensitivity.

Comparison of Key Analytical Methods

The following table provides a comparative overview of the most common analytical techniques for the purity determination of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Titrimetric Methods Spectroscopic Methods (NMR, IR)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and interaction of the analyte with a stationary phase in a gaseous mobile phase.Quantitative chemical analysis to determine the concentration of an identified analyte by reacting it with a reagent of known concentration.Based on the interaction of the analyte with electromagnetic radiation to provide structural information and quantitative data.
Advantages - High resolution and sensitivity.[2]- Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[3]- Can separate the main compound from its isomers and impurities.[4]- Excellent for volatile and thermally stable compounds.[3]- High sensitivity, especially with a Flame Ionization Detector (FID).[5]- High accuracy and precision for assay determination.- Cost-effective and does not require sophisticated instrumentation.- NMR provides detailed structural information and can be used for quantitative analysis (qNMR).- IR is useful for functional group identification.[6][7]
Disadvantages - As a basic compound, it may exhibit poor peak shape on certain columns.[4]- Requires a chromophore for UV detection; derivatization may be needed otherwise.[8]- The hydrochloride salt is non-volatile and may require derivatization or liberation of the free base.- Not suitable for thermally labile impurities.- Not a separative technique; measures total basicity, including basic impurities.[9]- Less sensitive than chromatographic methods.- NMR has lower sensitivity compared to other methods.- IR is generally not a standalone quantitative method for purity.
Typical Use Case Gold standard for purity and impurity profiling in pharmaceutical analysis.[2]Analysis of volatile impurities or the main compound after appropriate sample preparation.Assay of the bulk substance to determine the total amount of the amine salt.Structural confirmation and identification of impurities.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier method for assessing the purity of this compound due to its high resolving power.[2] A reversed-phase HPLC method is generally suitable for pyridine derivatives.[4]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often recommended for aromatic compounds.[2]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm (based on the pyridine chromophore).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh about 10 mg of this compound.

  • Dissolve in the mobile phase (initial conditions) to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For assay determination, a calibration curve is constructed using a reference standard.

Gas Chromatography (GC)

For GC analysis of the hydrochloride salt, a derivatization step to form a more volatile and thermally stable compound or a headspace technique to analyze for the free amine after its release may be necessary. Headspace GC is a good option for analyzing amines in their hydrochloride salt forms.[10]

Instrumentation and Conditions:

  • GC System: A gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).[5]

  • Column: DB-624 capillary column (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent.[10]

  • Carrier Gas: Nitrogen or Helium at a constant flow of 1.0 mL/min.[10]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 5 minutes.

    • Ramp: 15°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Split Ratio: 10:1.

Sample Preparation (Headspace):

  • Accurately weigh about 50 mg of the sample into a headspace vial.

  • Add 5 mL of dimethyl sulfoxide (DMSO) and a strong base like imidazole to liberate the free amine.[10]

  • Seal the vial and incubate at 100°C for 20 minutes before injection.[10]

Acid-Base Titration

This method determines the total amine content and is a reliable way to calculate the assay of the substance.

Reagents and Equipment:

  • 0.1 M Hydrochloric Acid (HCl) or Perchloric Acid (in glacial acetic acid) standardized solution.

  • Potentiometer with a suitable electrode or a visual indicator like crystal violet for non-aqueous titration.

  • Solvent: Glacial acetic acid for non-aqueous titration or water for aqueous titration.

Protocol (Non-Aqueous Titration):

  • Accurately weigh about 150 mg of this compound.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Add a few drops of crystal violet indicator or use a pH electrode for potentiometric titration.

  • Titrate with standardized 0.1 M perchloric acid until the endpoint is reached (color change from violet to blue-green for the indicator, or the inflection point on the titration curve).

  • Perform a blank titration with the solvent and subtract the titrant volume from the sample titration.

Calculation: Purity (%) = (V_sample - V_blank) * M_titrant * MW_analyte / (W_sample * n) * 100 Where:

  • V = volume of titrant (L)

  • M = molarity of titrant (mol/L)

  • MW = molecular weight of the analyte ( g/mol )

  • W = weight of the sample (g)

  • n = number of moles of titrant reacting with one mole of analyte (n=1)

Data Presentation

The following tables present hypothetical performance data for the proposed HPLC and GC methods, which should be validated according to ICH guidelines.

Table 1: HPLC Method Validation Data

Parameter Result
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.01%
Limit of Quantitation (LOQ) 0.03%

Table 2: GC Method Validation Data

Parameter Result
Linearity (r²) > 0.998
Accuracy (% Recovery) 97.0 - 103.0%
Precision (% RSD) < 3.0%
Limit of Detection (LOD) 5 ppm
Limit of Quantitation (LOQ) 15 ppm

Visualizing the Workflow

The selection and execution of an analytical method can be visualized through logical diagrams.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: General workflow for HPLC purity analysis.

gc_workflow cluster_prep Headspace Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample into Vial add_reagents Add DMSO & Base weigh->add_reagents seal_incubate Seal & Incubate add_reagents->seal_incubate inject Headspace Injection seal_incubate->inject separate GC Separation (DB-624 Column) inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for headspace GC purity analysis.

method_selection leaf leaf start Analytical Goal? impurity_profiling Impurity Profiling & Purity? start->impurity_profiling Separation assay Assay of Total Base? start->assay Quantitation structure Structural Confirmation? start->structure Identification volatile_impurities Volatile Impurities? impurity_profiling->volatile_impurities titration Titration assay->titration spectroscopy NMR / IR structure->spectroscopy hplc HPLC gc GC (with derivatization/ headspace) volatile_impurities->hplc No volatile_impurities->gc Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The purity determination of this compound can be effectively achieved using several analytical techniques. HPLC stands out as the most powerful and versatile method for comprehensive purity and impurity profiling, offering high resolution and sensitivity. Gas Chromatography is a suitable alternative, particularly for analyzing volatile impurities, though it may require sample derivatization or headspace analysis for the non-volatile hydrochloride salt. For a simple, accurate, and cost-effective determination of the total amine content (assay), acid-base titration is an excellent choice. Finally, spectroscopic methods like NMR and IR are indispensable for structural confirmation. The ultimate selection of the method should be based on the specific analytical requirements, available instrumentation, and the stage of drug development.

References

A Comparative Guide to the Validation of Analytical Methods for (3-Methylpyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of analytical methodologies for the validation of (3-Methylpyridin-2-yl)methanamine hydrochloride, a primary amine hydrochloride. Due to the limited availability of specific validated methods for this compound in public literature, this document presents a framework based on established analytical techniques for similar amine compounds and detailed validation protocols as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

The primary analytical techniques suitable for the analysis of polar, reactive compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced specificity and sensitivity. A critical consideration for both techniques is the potential need for derivatization to improve the analyte's chromatographic properties and detectability.

Comparison of Key Analytical Techniques

The selection of an optimal analytical method depends on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability to this compound Highly suitable, especially with reverse-phase columns. Derivatization may be necessary to improve peak shape and retention for this polar compound.Suitable, but derivatization is often required to increase volatility and thermal stability. Headspace GC can be used for the analysis of volatile impurities.[1]
Detection UV-Vis, Diode Array Detector (DAD), Fluorescence Detector (FLD), Mass Spectrometry (MS).Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS).
Advantages Versatile for a wide range of polar and non-volatile compounds. Robust and highly reproducible.High resolution and sensitivity, especially with MS detection.
Limitations Peak tailing can be an issue for highly polar amines without derivatization or specialized columns. The hydrochloride salt is not volatile.The compound is not inherently volatile and may require derivatization, which adds a step to sample preparation. Thermal degradation can be a concern.

Workflow for Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][3] International guidelines, such as those from the ICH, provide a framework for the validation process.[2][4][5]

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation A Define Analytical Target Profile B Select Analytical Technique (HPLC/GC) A->B C Optimize Method Parameters B->C D Define Validation Parameters C->D E Set Acceptance Criteria D->E F Specificity E->F G Linearity & Range H Accuracy I Precision J LOD & LOQ K Robustness L Validation Report K->L M Standard Operating Procedure (SOP) L->M

Caption: A typical workflow for analytical method validation.

Quantitative Data Summary for Method Validation

The following table summarizes the typical validation parameters and acceptance criteria for an assay of a drug substance.

Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6]
Linearity (r²) ≥ 0.999 over the specified range.[6]
Range Typically 80% to 120% of the test concentration for an assay.[2]
Accuracy (% Recovery) 98.0% to 102.0% for the assay of a drug substance.
Precision (RSD%) Repeatability (Intra-day): RSD ≤ 1.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. The LOQ should be precise and accurate.[6]
Robustness No significant impact on results with small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).

Experimental Protocols

Detailed and precise protocols are fundamental to successful method validation. Below are example methodologies for HPLC and GC analysis, which would need to be optimized for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a reverse-phase HPLC method, which is a common starting point for the analysis of polar compounds.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 260-270 nm based on the pyridine moiety).

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 5 µg/mL to 150 µg/mL).

  • Sample Solution: Prepare the sample in the mobile phase to a target concentration within the linear range.

3. Validation Experiments:

  • Specificity: Inject blank (mobile phase), placebo, and spiked samples to demonstrate no interference at the retention time of the analyte.

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Analyze samples of known concentration (spiked placebo) at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate injections of the 100% standard solution.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

Gas Chromatography (GC) with Flame Ionization Detection (FID) following Derivatization

For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the amine hydrochloride. Silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride) are common approaches.

GC Derivatization Workflow A Sample Preparation (Dissolution in Aprotic Solvent) B Addition of Derivatizing Reagent (e.g., BSTFA) A->B C Incubation (e.g., 60°C for 30 min) B->C D Cooling to Room Temperature C->D E Injection into GC System D->E

Caption: A general workflow for the derivatization of an amine for GC analysis.

1. Derivatization and GC Conditions:

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Preparation: Dissolve a known amount of the sample in a suitable aprotic solvent (e.g., pyridine or dimethylformamide). Add an excess of the derivatizing reagent.

  • Reaction: Heat the mixture at 60-70 °C for 30 minutes.

  • GC Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Split (e.g., 20:1).

2. Validation Experiments:

  • The validation experiments (specificity, linearity, accuracy, precision) would be conducted similarly to the HPLC method, with the derivatization step incorporated into the preparation of all standards and samples.

Conclusion

The validation of analytical methods for this compound requires a systematic approach to demonstrate that the chosen method is fit for its intended purpose. Both HPLC and GC are powerful techniques for the analysis of this compound. HPLC is often preferred due to the non-volatile nature of the analyte, but GC with derivatization can provide excellent resolution and sensitivity. The choice between these methods will depend on the specific requirements of the analysis and the available resources. The validation framework and example protocols provided in this guide offer a solid foundation for developing a robust and reliable analytical method that meets regulatory expectations.

References

Safety Operating Guide

Proper Disposal of (3-Methylpyridin-2-yl)methanamine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal method for (3-Methylpyridin-2-yl)methanamine hydrochloride is through a licensed professional waste disposal service. This compound is classified as hazardous, and improper disposal can pose significant risks to human health and the environment. This guide provides detailed procedures for the safe handling and disposal of this chemical in a laboratory setting.

I. Understanding the Hazards

This compound is a chemical compound with the following hazard classifications:

  • Acute oral toxicity (Category 4) : Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]

  • Acute inhalation toxicity (Category 4) : Harmful if inhaled.[1]

  • Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1]

Understanding these hazards is crucial for safe handling during use and disposal.

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate personal protective equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or a face shield.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use and use proper glove removal technique.[1]
Body Protection A complete suit protecting against chemicals or a lab coat.[1]
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or for nuisance exposures.[1]

III. Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2][3]

1. Waste Collection and Storage:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be compatible with the chemical and have a secure lid.[4][5]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date waste was first added.[6]

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as acids and bases.[4]

  • Container Management: Keep the waste container closed except when adding waste.[2][4][5]

2. Preparing for Disposal:

  • Contact a Licensed Waste Disposal Service: The primary method for disposal is to engage a licensed professional waste disposal service.[1] Your institution's Environmental Health and Safety (EHS) office will have approved vendors and procedures for this.

  • Do Not Mix Wastes: Do not mix this compound with other waste streams unless explicitly instructed to do so by your EHS office or the disposal company.[7][8]

3. Disposal of Empty Containers:

  • Contaminated Packaging: Dispose of the original container as unused product, meaning it should be treated as hazardous waste.[1]

  • Decontamination: For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent before being disposed of as regular trash. The rinsate must be collected and disposed of as hazardous waste.[2] Given the hazards of this compound, it is best to consult with your EHS office for specific guidance on decontaminating its container.

IV. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[1]

  • Personal Protection: Wear the appropriate PPE as outlined in Section II.[1]

  • Containment and Cleanup: Do not let the product enter drains.[1] For a solid spill, sweep up the material without creating dust and place it in a suitable, closed container for disposal.[1] For a liquid spill, absorb it with an inert material.

  • Reporting: Report the spill to your institution's EHS office.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.